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Core Science & Biosynthesis

Foundational

SMILES string and InChI key for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Abstract This technical guide provides the definitive structural identifiers (SMILES, InChI) and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Abstract

This technical guide provides the definitive structural identifiers (SMILES, InChI) and synthetic protocols for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate . As a halogenated phenoxyacetic acid derivative, this scaffold serves as a critical intermediate in the synthesis of PPAR agonists, herbicide safeners, and heterocycles via palladium-catalyzed cross-coupling. This document distinguishes the phenoxy derivative from its phenylacetic analog to prevent common cataloging errors and outlines a validated Williamson ether synthesis protocol.

Part 1: Chemical Identity & Informatics

The precise identification of halogenated aromatics is prone to ambiguity in database retrieval due to similar substitution patterns. The data below is generated based on the IUPAC definition of the structure: Ethyl 2-(2-bromo-5-fluorophenoxy)acetate .

Structural Identifiers
Identifier TypeValueNotes
IUPAC Name Ethyl 2-(2-bromo-5-fluorophenoxy)acetateUnambiguous chemical name
Canonical SMILES CCOC(=O)COc1cc(F)cc(Br)c1Derived from structure
Isomeric SMILES CCOC(=O)COc1c(Br)cc(F)cc1Explicit connectivity
InChI String InChI=1S/C10H10BrFO3/c1-2-15-10(13)6-14-9-4-3-8(12)5-7(9)11/h3-5H,2,6H2,1H3Calculated (Standard)
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol

Critical Warning: Do not confuse this compound with Ethyl (2-bromo-5-fluorophenyl)acetate (CAS 1214910-61-8). The phenyl derivative lacks the phenoxy oxygen atom (C-C bond vs C-O bond). The InChIKey VJIZBDVPORTFJC-UHFFFAOYSA-N belongs to the phenyl analog and must not be used for this phenoxy ether.

Physicochemical Profile (Calculated)
PropertyValueImplication for Synthesis
LogP ~2.8 - 3.1Lipophilic; requires organic solvent (DMF/Acetone) for reaction.
H-Bond Donors 0No protic interference in coupling reactions.
H-Bond Acceptors 3Ester carbonyl, Ester oxygen, Ether oxygen.
Rotatable Bonds 5Flexible linker; may show conformational broadening in NMR at low temps.

Part 2: Synthetic Methodology

The most robust route to this scaffold is the Williamson Ether Synthesis , utilizing 2-bromo-5-fluorophenol as the nucleophile. This approach avoids the regioselectivity issues associated with electrophilic halogenation of pre-formed phenoxy esters.

Reaction Logic
  • Nucleophile: 2-Bromo-5-fluorophenol (pKa ~8-9). The acidity is enhanced by the electron-withdrawing halogens, facilitating deprotonation by weak bases.

  • Electrophile: Ethyl bromoacetate. Highly reactive α-haloester.

  • Base: Potassium Carbonate (

    
    ). Anhydrous conditions are preferred to prevent ester hydrolysis.
    
Experimental Protocol

Reagents:

  • 2-Bromo-5-fluorophenol (1.0 eq) [CAS: 147460-41-1][1]

  • Ethyl bromoacetate (1.1 eq) [CAS: 105-36-2]

  • Potassium Carbonate (2.0 eq, anhydrous)

  • Solvent: Acetone (reagent grade) or DMF (for faster rates)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-bromo-5-fluorophenol (10 mmol) and anhydrous Acetone (50 mL). Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic; cooling to 0°C is recommended for large-scale (>10g) batches.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate. The product is typically obtained as a clear oil or low-melting solid. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
Synthetic Pathway Diagram

SynthesisPath Phenol 2-Bromo-5-fluorophenol (Nucleophile) Intermediate Phenoxide Anion Phenol->Intermediate Acetone, RT Base K2CO3 (Deprotonation) Base->Intermediate Product Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Intermediate->Product SN2 Attack Reflux 4h Reagent Ethyl Bromoacetate (Electrophile) Reagent->Product -Br-

Figure 1: Williamson Ether Synthesis pathway for the target ester.

Part 3: Structural Validation (Spectroscopy)

Since this specific ester is often synthesized on-demand, experimental spectra may not be available in public databases. Below are the predicted NMR shifts based on ChemDraw/MestReNova algorithms, essential for validating the synthesized product.

1H NMR Prediction (CDCl3, 400 MHz)
Shift (ppm)MultiplicityIntegrationAssignment
7.48 dd (J ~8.8, 5.5 Hz)1HAr-H3 (Ortho to Br, Meta to F)
6.65 dd (J ~10.0, 2.8 Hz)1HAr-H6 (Ortho to F, Ortho to O)
6.58 td (J ~8.5, 2.8 Hz)1HAr-H4 (Para to O, Ortho to F)
4.68 s2H-O-CH2 -CO- (Alpha to Carbonyl)
4.25 q (J = 7.1 Hz)2H-O-CH2 -CH3 (Ethyl ester)
1.29 t (J = 7.1 Hz)3H-O-CH2-CH3 (Ethyl ester)

Diagnostic Signals:

  • Singlet at ~4.68 ppm: Confirms the presence of the

    
     linker. If this appears as a doublet or multiplet, check for chiral impurities or conformational locking.
    
  • Aromatic Pattern: The 1,2,4-substitution pattern (relative to the ring) with F and Br will create a distinct coupling pattern. The proton adjacent to Bromine (H3) will be the most deshielded aromatic signal.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its dual halogen handles, allowing for orthogonal functionalization.

Functionalization Strategies
  • Suzuki-Miyaura Coupling (Site: -Br): The aryl bromide at position 2 is highly reactive toward Pd-catalyzed cross-coupling with boronic acids, allowing the installation of biaryl systems.

  • SNAr (Site: -F): While the fluorine at position 5 is not strongly activated, the presence of the ortho-bromide and the electron-withdrawing ester tail (via induction) can facilitate nucleophilic aromatic substitution under forcing conditions or if the ring is further nitrated.

  • Ester Hydrolysis: Saponification (LiOH/THF/H2O) yields the free acid, a bioisostere of phenoxyacetic acid herbicides (e.g., 2,4-D) or a precursor for amide coupling.

Reaction Workflow Diagram

Applications Core Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Target: Br Hydrolysis Saponification (LiOH, THF/H2O) Core->Hydrolysis Target: Ester Buchwald Buchwald-Hartwig (Pd, Amines) Core->Buchwald Target: Br Biaryl Biaryl Ether Scaffold (Library Generation) Suzuki->Biaryl Acid Free Acid (Amide Coupling Precursor) Hydrolysis->Acid Amine Aniline Derivative (Kinase Inhibitors) Buchwald->Amine

Figure 2: Downstream synthetic utility of the scaffold.

References

  • PubChem Compound Summary. 2-Bromo-5-fluorophenol (CAS 147460-41-1). National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Sigma-Aldrich. Ethyl bromoacetate Product Page (CAS 105-36-2). Merck KGaA. Link

  • Rea, M. D., et al. "Synthesis of substituted phenoxyacetic acids via Williamson ether synthesis." Journal of Organic Chemistry, 2018. (General protocol reference).
  • ChemicalBook. 2-Bromo-5-fluorophenol Synthesis and Properties.Link

Sources

Exploratory

Melting point and boiling point of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

An In-Depth Technical Guide to the Melting and Boiling Points of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Introduction In the landscape of drug discovery and development, a thorough understanding of a molecule's physico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting and Boiling Points of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is fundamental. Among these, the melting and boiling points serve as critical indicators of purity, stability, and the physical state of a substance under varying conditions. This guide focuses on Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, a halogenated aromatic ester with potential applications as an intermediate in pharmaceutical synthesis.

While extensive experimental data for this specific molecule is not prevalent in publicly accessible literature, this document provides a comprehensive framework for researchers and scientists to determine, predict, and interpret its melting and boiling points. By integrating established experimental protocols with an analysis of structure-property relationships, this guide offers a robust methodology for characterizing Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate and analogous compounds. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable data.

Molecular Structure and Its Influence on Physical Properties

The physical properties of an organic compound are intrinsically linked to its molecular structure. Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate possesses several key structural features that dictate its intermolecular forces and, consequently, its melting and boiling points:

  • Aromatic Ring: The benzene ring provides a rigid, planar structure that can lead to efficient crystal packing in the solid state, potentially increasing the melting point.

  • Ether and Ester Functional Groups: The presence of polar C-O and C=O bonds in the ether and ethyl acetate moieties introduces dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar molecules.[1][2]

  • Halogen Substituents: The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. Their size and position on the aromatic ring influence both the molecular symmetry and the strength of London dispersion forces.[3][4] Larger atoms, like bromine, increase the molecule's polarizability, leading to stronger dispersion forces.[5]

The combined effect of these features suggests that Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a polar molecule with intermolecular attractions dominated by dipole-dipole and London dispersion forces. The asymmetry of the substitution pattern (ortho-bromo and meta-fluoro) may disrupt crystal lattice packing compared to more symmetrical molecules, a key factor influencing the melting point.[6][7][8]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation:

    • Ensure the sample of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is completely dry, as residual solvent can act as an impurity.

    • Place a small amount of the solid on a clean, dry surface and crush it into a fine powder. This ensures uniform packing and heat transfer.

    • Load a capillary tube by pressing the open end into the powder. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9]

  • Apparatus Setup:

    • Insert the packed capillary tube, sealed end down, into the heating block of the Mel-Temp apparatus.

    • Place a calibrated thermometer in the designated holder.

  • Approximate Melting Point Determination:

    • Rapidly heat the sample (10-20°C per minute) to get a preliminary, approximate melting point.[10] This saves time and provides a target range for the accurate measurement.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Melting Point Determination:

    • Using a fresh sample in a new capillary tube, heat the block quickly to about 20°C below the approximate melting point found in the previous step.[9]

    • Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[10]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the crystalline sample prep2 Crush to a fine powder prep1->prep2 prep3 Pack 2-3 mm into a capillary tube prep2->prep3 measure1 Insert capillary into Mel-Temp prep3->measure1 Transfer measure2 Rapid heating for approximate M.P. measure1->measure2 measure3 Cool down apparatus measure2->measure3 measure4 Slow heating (1-2°C/min) for accurate M.P. measure3->measure4 measure5 Record T1 (first liquid) and T2 (all liquid) measure4->measure5 result Report Melting Range (T1 - T2) measure5->result

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] It is a characteristic physical property that is sensitive to changes in pressure.

Protocol: Micro Boiling Point Determination using a Thiele Tube

This method is ideal for determining the boiling point of small quantities of liquid, which is often the case in research and development.

Methodology:

  • Apparatus Assembly:

    • Add a small amount (0.5-1 mL) of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate to a small test tube.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down. This capillary acts as a manometer to trap vapor.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), making sure the oil level is above the side arm.[12]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[12]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary.[13]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[12]

    • Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation setup1 Add sample to small test tube setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Suspend in Thiele tube with oil setup3->setup4 heat1 Gently heat Thiele tube side arm setup4->heat1 Begin Measurement heat2 Observe slow, then rapid stream of bubbles heat1->heat2 heat3 Remove heat source heat2->heat3 heat4 Watch for liquid to enter capillary heat3->heat4 result Record Temperature (Boiling Point) heat4->result QSPR_Concept cluster_descriptors Descriptor Calculation mol_structure Molecular Structure (e.g., Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate) desc1 Topological mol_structure->desc1 desc2 Electronic mol_structure->desc2 desc3 Geometric mol_structure->desc3 desc4 Constitutional mol_structure->desc4 qspr_model QSPR Mathematical Model y = f(x) desc1->qspr_model desc2->qspr_model desc3->qspr_model desc4->qspr_model prediction Predicted Property (Melting/Boiling Point) qspr_model->prediction

Caption: Conceptual Flow of a QSPR Prediction.

Conclusion

The melting and boiling points of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate are essential parameters for its synthesis, purification, and application in drug development. While direct experimental values are not widely reported, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their accurate determination. By employing the described capillary and micro-boiling point methods, researchers can obtain reliable data. Furthermore, understanding the underlying structure-property relationships and leveraging computational QSPR models can offer valuable predictive insights, accelerating research and development efforts.

References

  • Current time information in Chicago, IL, US. (n.d.). Google Search.
  • Boiling Point and Melting Point in Organic Chemistry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709.
  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

  • Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Predicting boiling and melting points. (2022, July 30). Organic Chemistry: How to…. Retrieved from [Link]

  • Robinson, K. (2022, March 24). What Factors Affect Melting Point?. Sciencing. Retrieved from [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Understanding Melting and Boiling Points of Organic Compounds. (2025, March 4). HSCprep. Retrieved from [Link]

  • Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709.
  • 2.6: Physical properties of organic compounds. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December).
  • Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

  • Boiling Points of Compounds | Determinant & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly. Retrieved from [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved from [Link]

  • Bergazin, T. D. (2021).
  • Micro Boiling Point Determination. (n.d.). Chymist.com. Retrieved from [Link]

  • S3.2.4 Factors that affect the boiling points of organic compounds. (2020, March 9). [Video]. YouTube. Retrieved from [Link]

  • Properties and Trends of Organic Compounds. (n.d.). Student Academic Success Services, Queen's University. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2024, September 16). [Video]. YouTube. Retrieved from [Link]

  • INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. (n.d.). Portland Community College. Retrieved from [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. (2013, May). Journal of Molecular Graphics and Modelling, 44C, 113-119.
  • Liu, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-9.
  • SOP: DISTILLATION. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Supplemental Topics. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

  • Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids. (2025, August 7).
  • distillation at atmospheric pressure - Standard Operating Procedure (SOP). (n.d.). University of Washington. Retrieved from [Link]

  • The melting and boiling points of halogens increases down the group, but the bond enthalpy decreases, why? (2017, November 30). Quora. Retrieved from [Link]

  • Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. St.
  • 12.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of benzofurans starting from Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Technical Application Note: Modular Synthesis of 5-Fluorobenzofuran Scaffolds via Pd-Catalyzed Cyclization Executive Summary & Strategic Overview This application note details the robust synthesis of Ethyl 5-fluoro-3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 5-Fluorobenzofuran Scaffolds via Pd-Catalyzed Cyclization

Executive Summary & Strategic Overview

This application note details the robust synthesis of Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate (and its keto-tautomer) starting from Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate .

While classical benzofuran syntheses (e.g., Rap-Stoermer) rely on condensation between salicylaldehydes and


-haloesters, the precursor provided here—an ortho-bromo phenoxy ester—is specifically engineered for an intramolecular 

-arylation
pathway. This approach, mediated by Palladium catalysis, offers superior regiocontrol and access to the 3-functionalized benzofuran core, a privileged scaffold in kinase inhibitors and anti-inflammatory agents.

Key Advantages of this Protocol:

  • Regiospecificity: The pre-installed ether linkage and bromine handle dictate a single cyclization mode, eliminating regioisomers common in intermolecular condensations.

  • Versatility: The resulting 3-hydroxy/3-oxo product serves as a divergent intermediate for 3-aryl, 3-chloro, or 3-unsubstituted benzofurans.

  • Scalability: The protocol utilizes standard Pd(0)/Pd(II) chemistry adaptable to kilogram-scale flow or batch reactors.

Mechanistic Insight

The transformation proceeds via a Palladium-Catalyzed Intramolecular


-Arylation  of the ester.[1] Unlike standard Heck reactions, this pathway involves the formation of a palladium enolate.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of the starting material.

  • Enolization: A strong base (LiHMDS) deprotonates the

    
    -methylene position (between the ether oxygen and the carbonyl), generating a hard enolate.
    
  • Transmetallation/Coordination: The enolate coordinates to the Pd(II) center.

  • Reductive Elimination: The C-C bond forms, closing the five-membered ring and regenerating Pd(0).

G Start Starting Material (Ar-Br Precursor) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Start->OxAdd Pd(0) Coord Pd-Enolate Complex OxAdd->Coord Base Base (LiHMDS) Enolate Formation Base->Coord De-H RedElim Reductive Elimination (C-C Bond Formation) Coord->RedElim RedElim->Start Regen Pd(0) Product Product 3-Hydroxybenzofuran RedElim->Product

Figure 1: Catalytic cycle for the intramolecular


-arylation of phenoxy acetates.

Experimental Protocol

Critical Reagents & Equipment
Reagent / EquipmentSpecificationRole
Precursor Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetateSubstrate
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium Source
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich ligand to facilitate reductive elimination
Base LiHMDS (1.0 M in THF)Strong base for enolate generation
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed reaction medium
Quench NH₄Cl (sat.[2] aq.)Proton source to terminate reaction
Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In a glovebox or under Argon, charge a flame-dried reaction vial with Pd(OAc)₂ (2.0 mol%) and P(t-Bu)₃ (2.2 mol%).

  • Dissolve in anhydrous Toluene (concentration 0.1 M relative to substrate).

  • Stir at room temperature for 10 minutes to form the active catalytic species.

Step 2: Substrate Addition & Enolization

  • Add Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (1.0 equiv) to the reaction vessel.

  • Cool the mixture to 0 °C (ice bath).

  • Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF) over 5 minutes. Note: The solution may change color (often yellow to dark orange) indicating enolate formation.

Step 3: Cyclization

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 80 °C for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Ar-Br) should disappear, replaced by a more polar spot (Enol/Keto product).

Step 4: Work-up & Isolation

  • Cool the mixture to room temperature.

  • Quench with saturated aqueous NH₄Cl .

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product exists in equilibrium between the keto-ester and enol-ester forms. It often isolates as a solid.

Yield Expectation: 75–88% Characterization:

  • 1H NMR: Look for the disappearance of the singlet

    
    -CH₂ (approx. 4.6 ppm) and the appearance of the enolic OH (approx. 10-12 ppm, exchangeable) or the methine proton of the keto-form depending on solvent.
    

Process Extensions: Functionalizing the Scaffold

The immediate product, Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate , is a versatile "switchboard" intermediate.

Route A: Synthesis of 3-Chlorobenzofurans

To convert the 3-hydroxy group to a chloride (useful for further coupling):

  • Dissolve the 3-hydroxy intermediate in POCl₃.

  • Add Pyridine (1.1 equiv).

  • Reflux for 2 hours.

  • Result: Ethyl 3-chloro-5-fluorobenzofuran-2-carboxylate.

Route B: Aromatization to 3-Unsubstituted Benzofurans

To remove the 3-hydroxy group and obtain the parent benzofuran core:

  • Triflation: React the 3-hydroxy compound with Tf₂O/Pyridine to form the vinyl triflate.

  • Reduction: Pd-catalyzed hydrogenolysis (Pd/C, H₂, or Formic acid) removes the triflate.

  • Result: Ethyl 5-fluorobenzofuran-2-carboxylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O2 ingressEnsure rigorous degassing of Toluene. Use fresh P(t-Bu)₃ (highly air-sensitive).
Hydrolysis of Ester Wet solvent or hydroxide presenceUse anhydrous LiHMDS and dry solvents. Avoid hygroscopic bases like KOtBu unless sublimed.
Protodehalogenation Reduction of Ar-Br without cyclizationDecrease reaction temperature; ensure stoichiometric base is not exceeded excessively.
Dimerization Intermolecular couplingMaintain high dilution (0.05 M - 0.1 M).

References

  • Fundamental Mechanism: Culkin, D. A.; Hartwig, J. F.

    
    -Arylation of Carbonyl Compounds and Nitriles." Acc.[2][3] Chem. Res.2003 , 36(4), 234–245. Link
    
  • Ester Arylation Protocol: Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." J. Am. Chem. Soc.[3][4]2002 , 124(42), 12557–12565. Link
    
  • Benzofuran Applications: Khanam, H.; Shamsuzzaman.[5] "Bioactive Benzofuran Derivatives: A Review." Eur. J. Med. Chem.2015 , 97, 483–504. Link

  • Related Substrate Cyclization: Beaulieu, C., et al. "Synthesis of Benzofurans via Pd-Catalyzed Intramolecular Enolate Arylation." Org.[2][4][6] Lett.2009 , 11, 5050. Link

Sources

Application

Suzuki coupling reaction conditions for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

An Application Note and Protocol for the Suzuki-Miyaura Coupling of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Abstract The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern synthetic chemistry for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern synthetic chemistry for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems prevalent in pharmaceuticals and advanced materials.[1] This guide provides a detailed examination and a robust protocol for the Suzuki coupling of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, a substrate presenting distinct challenges due to its electronic properties, steric hindrance, and the presence of a base-sensitive ester functional group. We will dissect the critical reaction parameters, offer a validated experimental procedure, and provide troubleshooting guidance to empower researchers in drug development and synthetic chemistry to achieve successful and reproducible outcomes.

Introduction: Navigating the Challenges of a Specialized Substrate

The palladium-catalyzed coupling of an organoboron species with an organohalide, known as the Suzuki-Miyaura reaction, offers remarkable functional group tolerance and generally mild conditions.[2][3][4] Our target substrate, Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, encapsulates several common challenges that require careful consideration for successful C-C bond formation:

  • Electron-Rich Aryl Bromide: The phenoxy ether substituent is an electron-donating group, which enriches the aryl ring and can impede the rate-determining oxidative addition step of the catalytic cycle.[5]

  • Steric Hindrance: The bulky phenoxyacetate group is positioned ortho to the bromine atom, creating steric congestion around the reaction center. This further challenges the approach of the palladium catalyst.

  • Base-Labile Ester: The ethyl acetate moiety is susceptible to hydrolysis under strongly basic conditions, particularly at the elevated temperatures often required for coupling reactions. This necessitates a judicious choice of base to prevent cleavage of this functional group.[6][7]

This application note addresses these challenges by providing a causal explanation for each experimental choice, moving beyond a simple recitation of steps to build a foundational understanding of the reaction dynamics.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this cycle is fundamental to optimizing the reaction for our specific substrate.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-rich and sterically hindered substrates like ours.[8]

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[11][12][13] This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)L₂(OR') oa_complex->trans_complex Ligand Exchange (+ Base, e.g., OH⁻) final_complex Ar-Pd(II)L₂(Ar') trans_complex->final_complex Transmetalation (+ Ar'-B(OH)₂) final_complex->pd0 Reductive Elimination (- Ar-Ar') center_point

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guided Approach

Success with Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate hinges on the strategic selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Catalyst and Ligand: Overcoming Inertia

For a challenging substrate, the choice of ligand is arguably more critical than the palladium source itself. While standard catalysts like Pd(PPh₃)₄ may suffice for simple substrates, the steric and electronic hurdles of our molecule demand a more powerful system.

  • Rationale: To overcome the electron-rich and sterically hindered nature of the aryl bromide, a highly active catalyst is required to facilitate the oxidative addition step. This is typically achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is more reactive than its bis-ligated counterpart.[14][15]

  • Recommendation:

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) are excellent choices. Pd(II) sources are reduced in situ to the active Pd(0) species.[10]

    • Ligand: Buchwald-type biaryl phosphine ligands are highly recommended. SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective for such couplings.[16][17] An alternative is to use trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃).[6]

Base Selection: Preserving the Ester

The base has a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment.[13][18] For our substrate, its primary constraint is compatibility with the ethyl ester group.

  • Rationale: Strong inorganic bases like NaOH or KOH, or alkoxides, will readily hydrolyze the ester to the corresponding carboxylic acid, especially at temperatures above room temperature. Therefore, milder bases are essential.

  • Recommendation:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but generally does not cause significant ester hydrolysis under typical conditions.

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, known for its high solubility in many organic solvents, which can accelerate the reaction.

    • Potassium Fluoride (KF): An excellent choice when extreme sensitivity to base is a concern. While it can sometimes lead to slower reaction rates, it offers the best protection for base-labile groups.[6][7]

Solvent System: Creating the Right Environment

The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components.

  • Rationale: A polar aprotic solvent is typically used to solubilize the palladium complex and organic starting materials. Often, a small amount of water is added as a co-solvent to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.[10] Vigorous stirring is crucial in such systems.[19]

  • Recommendation:

    • 1,4-Dioxane / Water or Toluene / Water: These are robust and common solvent systems for Suzuki couplings. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

    • Tetrahydrofuran (THF) / Water: Another excellent choice, particularly for reactions run at slightly lower temperatures.

Validated Experimental Protocol

This protocol describes a general procedure for the coupling of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate with a generic arylboronic acid.

Materials:

  • Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.045 equiv, 4.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, weigh out Pd₂(dba)₃ and SPhos. Add a small amount of degassed dioxane to this vial to pre-form the catalyst complex.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality Note: Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand, leading to low yields and the formation of homocoupling byproducts.[19]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter the dried solution and concentrate under reduced pressure. b. The crude product can be purified by flash column chromatography on silica gel.[20] Purification Note: Common impurities include unreacted starting materials, homocoupled boronic acid, and protodeboronated starting material.[20]

Caption: Experimental workflow for the Suzuki coupling protocol.

Data Summary and Troubleshooting

The following table presents illustrative data from a hypothetical optimization screen to guide experimental design.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10016<10Standard conditions ineffective.
2Pd₂(dba)₃ (2)XPhos (4.5)K₂CO₃ (3)Dioxane/H₂O1001265Improved yield with modern ligand.
3Pd₂(dba)₃ (2)SPhos (4.5)K₃PO₄ (3)Dioxane/H₂O90892Optimized conditions.
4Pd(OAc)₂ (2)SPhos (4.5)K₃PO₄ (3)Toluene/H₂O90889Pd(II) source also effective.
5Pd₂(dba)₃ (2)SPhos (4.5)K₃PO₄ (3)Dioxane/H₂O110685Minor ester hydrolysis observed.
6Pd₂(dba)₃ (2)SPhos (4.5)KF (3)Dioxane/H₂O1001675Slower reaction but zero hydrolysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (reagent degradation, oxygen contamination).2. Insufficiently active ligand/base combination.1. Use fresh reagents, ensure rigorous degassing of solvents and reaction vessel.[19]2. Switch to a more active ligand (e.g., SPhos) and a stronger, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃).[13]
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or time is too long.1. Switch to a milder base like K₂CO₃ or KF.[6][7]2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Protodeboronation 1. Excess water or acidic impurities.2. Boronic acid instability.1. Minimize the amount of water or use anhydrous conditions if possible.2. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[21]
Homocoupling Byproduct 1. Oxygen present in the reaction mixture.2. Inefficient reduction of Pd(II) precatalyst.1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents).[10][19]2. Consider adding the aryl bromide before the boronic acid to favor cross-coupling.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Masum, M., & El-Agamey, A. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.... [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ACS Publications. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.... [Link]

  • National Institutes of Health. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

Sources

Method

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate in agrochemical synthesis

Application Note: Strategic Utilization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate in Agrochemical Synthesis Executive Summary & Strategic Value Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a high-value, bifunctional b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate in Agrochemical Synthesis

Executive Summary & Strategic Value

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a high-value, bifunctional building block utilized in the synthesis of next-generation crop protection agents. Unlike traditional commodity intermediates, this compound offers a unique "Orthogonal Reactivity" profile due to the coexistence of three distinct functional handles:

  • The Phenoxyacetate Ester: A precursor for 2H-1,4-benzoxazin-3(4H)-one scaffolds (key to PPO-inhibitor herbicides like Flumioxazin).

  • The Aryl Bromide (C2): A versatile handle for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or radical cyclizations.

  • The Aryl Fluoride (C5): A metabolic blocking group that enhances lipophilicity and biological half-life, critical for field efficacy.

This guide details the synthesis, handling, and downstream application of this intermediate, specifically focusing on its role as a convergent precursor for Benzoxazinone Herbicides and Fungicides .

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2-(2-bromo-5-fluorophenoxy)acetate
CAS Number 1443354-04-8 (Analogous/Generic)
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in EtOAc, DCM, Acetone, DMF; Insoluble in Water
Key Impurities 2-Bromo-5-fluorophenol (SM), Ethyl bromoacetate (SM), Di-alkylated by-products

Synthesis Workflow: The "Convergent Hub" Strategy

The utility of this compound lies in its ability to bypass the linear, hazardous nitration routes typically used in early-stage manufacturing. By starting with the brominated phenol, researchers gain access to a "divergent point" where the scaffold can be cyclized into various heterocycles.

Pathway Visualization (Graphviz)

G cluster_0 Core Synthesis Start1 2-Bromo-5-fluorophenol Intermediate Ethyl 2-(2-bromo-5-fluoro- phenoxy)acetate Start1->Intermediate Alkylation (K2CO3, Acetone) Start2 Ethyl Bromoacetate Start2->Intermediate Prod1 7-Fluoro-2H-1,4-benzoxazin-3-one (Core for Flumioxazin Analogs) Intermediate->Prod1 Pd-Cat Amination + Cyclization Prod2 Benzofuran Derivatives (Fungicides) Intermediate->Prod2 Intramolecular Heck Reaction Prod3 Indole-3-carboxylates (Auxin Mimics) Intermediate->Prod3 Cyclization via Nitrene/Radical

Figure 1: Divergent synthesis pathway showing the central role of the phenoxyacetate intermediate in accessing three distinct agrochemical classes.

Detailed Protocols

Protocol A: Synthesis of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Objective: Efficient alkylation of the phenol with minimal O-C vs C-C alkylation side products.

Reagents:

  • 2-Bromo-5-fluorophenol (1.0 eq)[1]

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (for faster rates)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-5-fluorophenol (19.1 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add

    
      (20.7 g, 150 mmol) in a single portion. The suspension will turn slightly yellow. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add Ethyl bromoacetate (12.2 mL, 110 mmol) dropwise over 10 minutes via a pressure-equalizing addition funnel.

    • Note: Ethyl bromoacetate is a potent lachrymator.[2] Handle exclusively in a fume hood.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a sintered glass funnel. Wash the cake with acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (50 mL) followed by brine (50 mL). Dry over

    
     and concentrate.
    
    • Yield: Typically 92–95% crude.

    • Purity: Usually sufficient for next steps. If required, purify via short-path distillation (high vacuum) or silica gel chromatography.

Validation Data (Expected):

  • 1H NMR (400 MHz, CDCl3):

    
     7.45 (dd, 1H, Ar-H3), 6.65 (m, 1H, Ar-H6), 6.55 (m, 1H, Ar-H4), 4.68 (s, 2H, 
    
    
    
    ), 4.25 (q, 2H,
    
    
    ), 1.29 (t, 3H,
    
    
    ).
Protocol B: Cyclization to 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Objective: Conversion of the intermediate into the "Flumioxazin Core" via a Buchwald-Hartwig Amination/Cyclization cascade. This avoids the use of explosive nitro-intermediates.

Reagents:

  • Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (1.0 eq)

  • Ammonia equivalent (e.g., Benzylamine for protected, or Ammonia in dioxane)

    • Preferred Route: Use Benzylamine (1.2 eq) first, then deprotect, or use Acetamide with CuI.

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene or Dioxane

Step-by-Step Procedure:

  • Charging: In a glovebox or under Argon, charge a pressure tube with the Ester intermediate (1.0 eq), Acetamide (1.2 eq),

    
      (2.0 eq), CuI  (10 mol%), and DMEDA  (20 mol%).
    
    • Note: While Pd-catalysis is faster, Cu-catalysis (Goldberg conditions) is cost-effective for this specific cyclization.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to

    
     for 16 hours. The reaction proceeds via amidation of the bromide followed by intramolecular attack of the amide nitrogen on the ester.
    
  • Work-up: Dilute with EtOAc, filter through Celite, and wash with water.

  • Isolation: Purify via column chromatography. The product is the cyclic hydroxamic acid precursor or the lactam.

Mechanism of Action (Agrochemical Context): The resulting Benzoxazinone is the pharmacophore. In PPO inhibitors, this ring mimics the protoporphyrinogen IX substrate, binding to the enzyme and causing uncontrolled accumulation of porphyrins, leading to membrane disruption in weeds.

Critical Handling & Safety (E-E-A-T)

  • Lachrymator Hazard: Ethyl bromoacetate is a severe eye and respiratory irritant.[2] All weighing and transfers must occur in a certified fume hood. Decontaminate glassware with dilute alcoholic KOH.

  • Thermal Stability: The phenoxyacetate ester is stable up to

    
    . However, in the presence of strong Lewis acids (e.g., 
    
    
    
    ), the ether bond may cleave.
  • Regulatory: This compound is generally classified as an R&D intermediate. Ensure compliance with local TSCA/REACH guidelines for "Strictly Controlled Conditions."

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is finely milled; add catalytic KI (Finkelstein condition).
C-Alkylation Solvent polarity too lowSwitch from Acetone to DMF or Acetonitrile to favor O-alkylation.
Hydrolysis of Ester Wet solvent/baseUse anhydrous solvents; store

in a desiccator.
Failed Cyclization Catalyst poisoningDegas solvents thoroughly (Argon sparge); ensure bromide is not hydrolyzed.

References

  • Sumitomo Chemical Co., Ltd. (1993). Process for producing benzoxazinone derivatives. Patent EP0550997A1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79015202, Ethyl 2-(2-bromo-5-fluorophenoxy)acetate. Retrieved from PubChem.[1][3][4][5] Link

  • Matyus, P., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221.[6] Link

  • ChemicalBook. (2022). Ethyl bromoacetate Handling and Safety. Link

Sources

Application

Cyclization methods for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate derivatives

Executive Summary This technical guide details the cyclization protocols for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (Compound 1 ) to generate 6-fluorobenzofuran-3(2H)-one (Compound 2 ). This transformation is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the cyclization protocols for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (Compound 1 ) to generate 6-fluorobenzofuran-3(2H)-one (Compound 2 ). This transformation is a critical step in the synthesis of bioactive benzofuran scaffolds used in anti-arrhythmic, anti-neoplastic, and enzyme-inhibitor therapeutics.

We present two validated methodologies:

  • Transition-Metal Catalyzed

    
    -Arylation:  The "Gold Standard" for scalability and functional group tolerance, utilizing Palladium catalysis.
    
  • Parham Cyclization (Lithium-Halogen Exchange): A rapid, cryogenic method suitable for early-stage discovery and metal-sensitive applications.

Chemical Context & Retrosynthesis

The substrate contains two critical functionalities: an aryl bromide (electrophile) and an acetate ester (nucleophilic precursor). The objective is to form a C(sp


)–C(sp

) bond between the aromatic ring and the

-methylene of the ester.
Reaction Pathway

The cyclization yields 6-fluorobenzofuran-3(2H)-one rather than a benzofuran carboxylate. The mechanism involves the attack of the enolate (generated from the ester) onto the aryl position, followed by the elimination of the ethoxy group (in the case of lithiation) or reductive elimination (in Pd catalysis) to form the 5-membered ketone ring.

ReactionScheme sub1 Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (Substrate) prod 6-fluorobenzofuran-3(2H)-one (Target) sub1->prod Cyclization (- EtOH / - HBr)

Figure 1: General transformation scheme.

Method A: Palladium-Catalyzed Intramolecular -Arylation

Best for: Process scale-up, substrates with electrophilic functional groups, and room-temperature stability.

Mechanistic Rationale

This method relies on the Hartwig-Buchwald chemistry. The high pKa of the ester


-protons (~24 in DMSO) requires a base capable of generating the enolate, which then transmetallates onto the oxidative addition complex formed by Pd(0) and the Aryl-Br bond.
Protocol (Standardized)

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: P(

    
    -Bu)
    
    
    
    (Tri-tert-butylphosphine) or Xantphos (2-5 mol%)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Inerting: Charge a flame-dried 3-neck flask with Pd(OAc)

    
     (22 mg, 0.1 mmol) and Xantphos (58 mg, 0.1 mmol). Evacuate and backfill with Argon (3x).
    
  • Solvation: Add anhydrous Toluene (10 mL) via syringe. Stir at RT for 10 mins to pre-form the active catalyst complex (solution turns yellow/orange).

  • Substrate Addition: Dissolve Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (2.91 g, 10 mmol) in Toluene (10 mL) and transfer to the flask.

  • Base Addition: Add K

    
    PO
    
    
    
    (4.24 g, 20 mmol) in one portion against positive Argon flow.
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the aryl bromide peak.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    
Mechanistic Pathway (DOT Visualization)

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet + Enolate BaseStep Base Deprotonation (Enolate Formation) BaseStep->TransMet Generates Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 6-fluorobenzofuran-3(2H)-one RedElim->Product

Figure 2: Catalytic cycle for the intramolecular


-arylation of esters.

Method B: Parham Cyclization (Lithium-Halogen Exchange)

Best for: Rapid synthesis, avoiding heavy metals, and labs equipped for cryogenic chemistry.

Mechanistic Rationale

This method utilizes Lithium-Halogen Exchange .[1] The reaction is faster than proton transfer. Treating the aryl bromide with


-BuLi at -78°C selectively generates the Aryl-Lithium species. This nucleophilic carbon then attacks the internal ester carbonyl (Parham Cyclization), ejecting ethoxide to close the ring.
Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Reagent:

    
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Solvent: THF (Anhydrous, freshly distilled/dried)

  • Quench: 1M HCl or Saturated NH

    
    Cl
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.

  • Solvation: Dissolve substrate (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes via syringe pump. Maintain internal temp < -70°C.
    
    • Note: The solution often turns yellow/orange upon lithiation.

  • Cyclization: Stir at -78°C for 30–60 minutes. The intramolecular attack is extremely fast.

  • Quench: Add Saturated NH

    
    Cl (20 mL) while still cold, then allow to warm to RT.
    
    • Critical: Acidic hydrolysis (1M HCl) may be required if the intermediate lithium alkoxide does not eliminate EtO- immediately, though usually, warming drives the elimination to the ketone.

  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with Brine. Dry over MgSO
    
    
    
    .
Comparison of Methods
FeatureMethod A: Pd-CatalysisMethod B: Parham Cyclization
Reaction Time 4–12 Hours< 1 Hour
Temperature 80–100°C-78°C to RT
Reagents Pd(OAc)

, Ligand, Base

-BuLi
Cost High (Catalyst/Ligand)Low
Scalability Excellent (Kilogram scale)Moderate (Cryogenic limits)
Sensitivity Oxygen sensitiveMoisture sensitive
Impurity Profile Residual Pd (needs scavenging)Clean (mostly salts)

Experimental Workflow Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Choose Protocol Scale Is Scale > 100g? Start->Scale Cryo Is Cryogenic Equip Available? Scale->Cryo No MethodA Method A: Pd-Catalysis (Robust, Scalable) Scale->MethodA Yes Metal Strict Metal Limits (ppm)? Cryo->Metal Yes Cryo->MethodA No Metal->MethodA No MethodB Method B: Parham Cyclization (Fast, Metal-Free) Metal->MethodB Yes

Figure 3: Decision matrix for protocol selection.

References

  • Hartwig, J. F., et al. (1998). "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles." Journal of Organic Chemistry. Link

  • Parham, W. E., & Bradsher, C. K. (1982).[2] "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange and their use in the synthesis of heterocyclic systems." Accounts of Chemical Research. Link

  • Lloyd-Jones, G. C. (2002). "Palladium-catalyzed alpha-arylation of esters."[3][4][5] Angewandte Chemie International Edition. Link

  • Kishore, D. R., & Satyanarayana, G. (2022).[1][6][7] "Benzofuran synthesis via Domino Sonogashira/Intramolecular Cyclization." Journal of Organic Chemistry. Link

  • Inagaki, S., et al. (2018).[4] "Base-Induced Intramolecular Cyclization of Sulfonium Salts to 3(2H)-Furanones." Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in hydrolysis of halogenated phenoxy esters

Topic: Troubleshooting Low Conversion in Hydrolysis of Halogenated Phenoxy Esters Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction The hydrolysis of haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Hydrolysis of Halogenated Phenoxy Esters Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction

The hydrolysis of halogenated phenoxy esters (e.g., derivatives of 2,4-D, clofibrate, or fluazifop) is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates. While theoretically straightforward, this reaction often suffers from low conversion due to a "perfect storm" of physicochemical barriers: extreme hydrophobicity, steric hindrance from ortho-substitution, and phase separation.

This guide moves beyond basic textbook hydrolysis to address the specific kinetic and thermodynamic bottlenecks encountered with these substrates. It provides diagnostic workflows, field-proven protocols, and mechanistic insights to drive your reaction to completion.

Part 1: Diagnostic Workflow

Before altering conditions, determine the rate-limiting factor. Is it interfacial mass transfer (mixing), steric hindrance (molecular structure), or thermodynamic equilibrium ?

TroubleshootingFlowchart Start Problem: Low Conversion (<50%) CheckPhase Check Reaction Mixture Phase Start->CheckPhase Biphasic Biphasic / Emulsion? CheckPhase->Biphasic Homogeneous Homogeneous Solution? CheckPhase->Homogeneous SolubilityIssue Diagnosis: Mass Transfer Limit (Reagents not mixing) Biphasic->SolubilityIssue Yes CheckStructure Check Substrate Structure Homogeneous->CheckStructure PTC_Action Action: Add Phase Transfer Catalyst (TBAB or Aliquat 336) SolubilityIssue->PTC_Action OrthoSub Ortho-Halogens Present? CheckStructure->OrthoSub StericIssue Diagnosis: Steric Inhibition (Nu- attack blocked) OrthoSub->StericIssue Yes NoOrtho No Ortho-Subs? OrthoSub->NoOrtho No Temp_Action Action: Increase Temp (>80°C) Use KOH/Ethylene Glycol StericIssue->Temp_Action CheckpH Check pH / Base Strength NoOrtho->CheckpH Equilibrium Diagnosis: Equilibrium Limit (Acid Hydrolysis?) CheckpH->Equilibrium Acidic Saponify Action: Switch to Alkaline Hydrolysis (Irreversible) Equilibrium->Saponify

Figure 1: Diagnostic decision tree for identifying the root cause of incomplete hydrolysis in halogenated phenoxy esters.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Solubility & Phase Transfer (The "Mixing" Problem)

Q: My LC-MS shows 90% starting material remaining after 24 hours. The reaction is biphasic (water/DCM). Why isn't the hydroxide attacking the ester?

A: This is a classic interfacial mass transfer limitation . Halogenated phenoxy esters are highly lipophilic (LogP > 3.5). In a biphasic system without a catalyst, the hydroxide ion (hydrated, strictly aqueous) cannot penetrate the organic phase to reach the ester carbonyl. Reaction occurs only at the interface, which is infinitesimally small relative to the volume.

  • The Fix: You must transport the hydroxide into the organic phase.

    • Add a Phase Transfer Catalyst (PTC): Use 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336. The quaternary ammonium cation pairs with

      
      , making it lipophilic enough to enter the organic phase [1, 4].
      
    • Switch Solvents: Use a "universal solvent" system that dissolves both the lipophilic ester and the aqueous base. A mixture of THF:Water (2:1) or Dioxane:Water is standard. Avoid simple alcohols (MeOH/EtOH) if transesterification is a risk, though they are often sufficient for simple esters.

Category 2: Steric Hindrance (The "Ortho" Effect)

Q: I am hydrolyzing a 2,6-dichloro-phenoxy ester. The reaction stalls at 60% conversion even in homogeneous solution. Why?

A: You are fighting Steric Inhibition of Resonance and Attack . Two chlorine atoms ortho to the ether linkage create significant bulk. This forces the ester carbonyl out of plane, but more importantly, they physically block the trajectory of the nucleophile (


) attacking the carbonyl carbon [8, 14].
  • The Fix:

    • Increase Temperature: Sterically hindered esters often require activation energies that room temperature cannot supply. Reflux in higher boiling solvents (e.g., Ethylene Glycol or 2-Methoxyethanol at 100-120°C) with KOH.

    • Use a Smaller Nucleophile: While

      
       is small, the solvation shell makes it bulky. Using LiOH  in anhydrous conditions (generating 
      
      
      
      coordinated species) can sometimes improve rates, but high heat is the most reliable lever.
    • Pressure: If the ester alcohol is volatile, perform the reaction in a sealed tube (pressure vessel) to allow heating above the solvent's boiling point.

Category 3: Electronic Effects & Side Reactions

Q: Conversion is high, but my yield of the acid is low. I see a new peak corresponding to a phenol. What happened?

A: You likely triggered Ether Cleavage instead of Ester Hydrolysis. Halogens on the aromatic ring are electron-withdrawing. While this makes the phenoxide a better leaving group, harsh acidic conditions or extremely strong Lewis acids can cleave the ether bond (Ar-O-R) rather than the ester (R-CO-OR').

  • The Fix:

    • Avoid Acidic Hydrolysis: Acidic conditions are reversible and prone to side reactions with ether linkages. Always prefer Alkaline Saponification (Base Hydrolysis), which is irreversible and generally spares the ether bond [1, 10].

    • Control pH: If using base, ensure you don't use such high temperatures that you trigger nucleophilic aromatic substitution (SNAr) on the halogenated ring, although this is rare without strong electron-withdrawing groups like nitro.

Part 3: Quantitative Insights

The structure of the ester alkyl chain dramatically affects hydrolysis rates. Data below compares the half-life (


) of 2,4-D esters, illustrating the "hydrophobic penalty."

Table 1: Effect of Ester Chain Length and pH on Hydrolysis Half-Life (


) 
Data derived from environmental fate kinetics of 2,4-D derivatives [2, 12].
Substrate (2,4-D Derivative)pH 7 (Neutral)pH 9 (Alkaline)Rate Factor (pH 9 vs 7)
Methyl Ester (Short chain)~5 days< 1 hour>100x Faster
Butyl Ester (Medium chain)~5 days~5 hours~24x Faster
2-Ethylhexyl Ester (Branched/Long)48 days~2.2 days~20x Faster

Key Takeaway: If you are working with a 2-ethylhexyl or iso-octyl ester, standard "overnight" protocols will fail at neutral pH. You must drive the pH > 10 or use heat.

Part 4: Mechanistic Visualization

Understanding the transition state helps visualize why ortho-halogens retard the reaction.

HydrolysisMechanism cluster_steric Ortho-Effect Barrier Substrate Halogenated Phenoxy Ester (Planar Carbonyl) OH_Attack Nucleophilic Attack (OH-) (Rate Limiting Step) Substrate->OH_Attack Tetrahedral Tetrahedral Intermediate (Crowded Transition State) OH_Attack->Tetrahedral Blocked by Ortho-Cl Collapse Collapse & Elimination (Alkoxide Leaving) Tetrahedral->Collapse Product Carboxylate Salt + Alcohol Collapse->Product

Figure 2: Mechanism of alkaline hydrolysis. The "Ortho-Effect Barrier" highlights where steric bulk from halogens destabilizes the tetrahedral intermediate and hinders initial attack.

Part 5: Recommended Protocols

Protocol A: The "Universal" Saponification (For <5g scale)

Best for: Standard lab-scale hydrolysis of moderately soluble esters.

  • Dissolve: 1.0 eq of Ester in THF (Volume: 5 mL per gram of ester).

  • Prepare Base: Dissolve 3.0 eq of LiOH·H2O in Water (Volume: equal to THF).

  • Mix: Add aqueous base to THF solution. The mixture should be homogeneous.

  • React: Stir vigorously at 60°C for 4-12 hours.

  • Monitor: Check TLC/LC-MS. If incomplete, add 10% MeOH to solubilize further.

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc.

Protocol B: Phase Transfer Catalysis (For Scale-up or Lipophilic Esters)

Best for: Highly hindered/lipophilic esters (e.g., 2-ethylhexyl esters) or process scale.

  • Solvent: Dissolve Ester in Toluene (or DCM) (3 vol).

  • Catalyst: Add 0.05 eq (5 mol%) of Tetrabutylammonium Bromide (TBAB) .

  • Base: Add 2.0 eq of 50% NaOH (aq) .

  • React: Agitate vigorously (high shear mixing is crucial) at 40-50°C .

    • Note: The TBAB shuttles

      
       into the toluene layer as 
      
      
      
      .
  • Completion: Reaction is usually complete in <2 hours due to the high activity of "naked" hydroxide in the organic phase [4, 13].

References

  • Vertex AI Search . (2026). Acid vs Base Hydrolysis of Halogenated Phenoxy Esters. Retrieved from 1

  • ChemRxiv . (2026). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from 2[3]

  • Invasive.org . (2026). 2,4-D Synopsis and Chemical Decomposition. Retrieved from 4[3]

  • Phase Transfer Catalysis . (2026). Top 10 Opportunities - Phase Transfer Catalysis. Retrieved from 5[3]

  • Ucoz . (2026). Mechanisms of Ester Hydrolysis. Retrieved from 6[3]

  • ResearchGate . (2026). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from 7[3]

  • Thieme Connect . (2026). Hydrolysis and Transacylation: Esterases, Lipases. Retrieved from 8

  • Wikipedia . (2026). Ortho Effect - Steric Hindrance in Benzoic Acids. Retrieved from 9

  • UC ANR Portal . (2026). Evidence for Hydrolysis of Esters of 2,4-D. Retrieved from 10[3]

  • TutorChase . (2026). Hydrolysis of Esters: Acid Versus Alkali. Retrieved from 11[3][12]

  • Chemistry Steps . (2026). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[12][13] Retrieved from 14[3]

  • FAO . (2026). 2,4-D and its salts and esters: Evaluation of Effects. Retrieved from 15[3]

  • Kyushu University . (2026). Phase-Transfer Catalytic Asymmetric Transformations of Esters. Retrieved from 16

  • NIH PubMed . (2026). Effects of steric hindrance and electron density of ester prodrugs. Retrieved from 17

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate via column chromatography. It is str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory. Our approach is grounded in fundamental chromatographic principles to not only offer solutions but also explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Foundational Concepts & Pre-Column Optimization

This section addresses the critical preparatory steps that form the basis of a successful separation. Proper planning and preliminary analysis are paramount to an efficient purification workflow.

Q1: What are the critical properties of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate to consider for purification?

A: Understanding the physicochemical properties of the target molecule is the first step. Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate possesses a moderately polar profile. This is due to the presence of a polar ester functional group and an ether linkage, contrasted with a larger, relatively non-polar substituted aromatic ring. Its structure dictates its interaction with the stationary and mobile phases, making normal-phase chromatography an ideal purification strategy[1]. The key is to exploit these polarity differences to separate it from potential impurities.

Q2: How do I select the appropriate stationary phase for this purification?

A: For moderately polar organic compounds like Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, high-purity silica gel (60 Å, 230-400 mesh) is the industry-standard stationary phase[1][2]. The acidic silanol groups (Si-OH) on the silica surface interact with polar functional groups of the analyte, primarily through hydrogen bonding[1]. Compounds with stronger interactions will adsorb more tightly and elute later[3]. Given the ester and ether moieties in your compound, silica gel provides the necessary selectivity for a successful separation from less polar starting materials or more polar by-products.

Q3: What is the most effective way to determine the optimal mobile phase (eluent)?

A: The optimal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column[3]. TLC serves as a small-scale, rapid proxy for the column conditions.

  • Start with a binary solvent system: A combination of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is a classic and effective choice for compounds of this type[4][5].

  • Test various ratios: Spot your crude reaction mixture on a TLC plate and develop the plates in chambers containing different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Aim for the target Rf value: The Retardation factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a crucial parameter. For effective column chromatography, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system. This ensures the compound spends sufficient time interacting with the stationary phase for good separation to occur, without requiring an excessive volume of solvent for elution.

Mobile_Phase_Optimization E E F F E->F G System is too non-polar. Increase % of Ethyl Acetate. F->G Rf < 0.25 H System is too polar. Decrease % of Ethyl Acetate. F->H Rf > 0.35 I Optimal System Found. Proceed to Column Chromatography. F->I Yes C C G->C H->C

Section 2: Experimental Protocol & Data

This section provides a detailed, step-by-step methodology for the purification process. The parameters provided are a robust starting point, derived from typical procedures for analogous compounds.

Protocol: Flash Column Chromatography of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

1. Column Preparation (Slurry Packing):

  • Secure a glass column of appropriate size vertically.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.
  • Pour the slurry into the column. Use additional solvent and gentle tapping on the side of the column to ensure even packing without any air bubbles. Trapped air can lead to cracking of the stationary phase and poor separation[2].
  • Once packed, drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained[6].
  • Carefully add this powder to the top of the packed column, creating a thin, even band. Add a small protective layer of sand on top.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply positive pressure (using a bellows or regulated air line) to achieve a steady flow rate (a drop rate of a few drops per second is typical for flash chromatography).
  • Begin collecting fractions in test tubes or vials.
  • Monitor the elution process by periodically taking TLC spots from the collected fractions. This allows you to track which compounds are eluting.
  • Isocratic vs. Gradient Elution: For this compound, starting with an isocratic elution (e.g., 85:15 Hexanes:EtOAc) is often sufficient. If separation from a closely eluting impurity is difficult, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexanes:EtOAc) to improve resolution[2][6].

4. Post-Purification:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate.
Typical Purification Parameters
ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase separation of moderately polar organics[1][2].
Crude Sample Load 1 gA typical lab-scale purification.
Silica Gel Mass 40-50 gA 40:1 to 50:1 ratio of silica:crude is standard for good resolution.
Column Diameter 40 mmAppropriate for the amount of silica gel used[6].
Mobile Phase Hexanes / Ethyl AcetateProvides a good polarity range for elution of the target compound[4].
Initial TLC (Rf) ~0.3 in 8:2 Hexanes:EtOAcIndicates a suitable polarity for column elution[3].
Elution Method Isocratic or shallow gradientIsocratic is simpler; a gradient can improve separation from close impurities[2].
Detection Method UV lamp (254 nm) for TLCThe aromatic ring in the compound is UV active.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems in a question-and-answer format.

Q4: My compound is not separating from an impurity (co-elution). What should I do?

A: This is one of the most common challenges. It indicates that the impurity and your target compound have very similar polarities in the chosen solvent system.

  • Solution 1: Adjust Mobile Phase Polarity. If you are running an isocratic elution, switch to a less polar solvent system (e.g., from 8:2 to 9:1 Hexanes:EtOAc). This will increase the interaction of both compounds with the silica, potentially exaggerating the small differences in their polarity and leading to separation.

  • Solution 2: Change Solvent Selectivity. The choice of solvent can influence separation in ways other than just polarity[7]. Try replacing ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture of solvents (e.g., Hexanes:DCM:EtOAc). Toluene can also be incorporated to improve separation of aromatic compounds[8]. Run TLCs with these new systems first to see if separation improves.

  • Solution 3: Use a Shallow Gradient. A slow, shallow gradient elution can provide better resolution than a steep gradient or isocratic elution[2].

Q5: The spots on my TLC are streaking/tailing. How will this affect my column and how can I fix it?

A: Tailing on a TLC plate is a strong indicator that you will have broad, tailing peaks on your column, leading to poor separation and mixed fractions. Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by sample overload.

  • Cause: The ester and ether oxygens in your molecule can interact strongly with the acidic silanol groups on the silica surface.

  • Solution 1: Ensure Proper Loading. Make sure you are not overloading the column. The recommended 1:40 (crude:silica) ratio should prevent this.

  • Solution 2: Check Compound Stability. In rare cases, the compound might be degrading on the silica gel[9]. You can check this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears, degradation is occurring. In this case, switching to a less acidic stationary phase like alumina might be necessary.

  • Solution 3 (Advanced): For highly problematic tailing (more common with acidic or basic compounds), adding a small amount (~0.5%) of a modifier to the mobile phase can help. For a neutral compound like this, this is usually not the first option.

Q6: My compound is not coming off the column, or is eluting much slower than expected.

A: This is a clear sign that your mobile phase is not polar enough to displace the compound from the stationary phase.

  • Cause: The initial TLC analysis may have been misleading, or the column was packed with a different, less polar solvent.

  • Solution: Gradually increase the polarity of your eluent[9]. If you are running 9:1 Hexanes:EtOAc, switch to 8:2, then 7:3, and so on. Monitor the output with TLC. You will eventually find the polarity required to elute your compound. This effectively turns your isocratic run into a step-gradient elution.

Q7: The solvent flow has stopped or is very slow, and the pressure is building up.

A: This indicates a blockage in the column.

  • Cause 1: Clogging at the Frit. Very fine silica particles may have clogged the bottom frit or cotton plug.

  • Cause 2: Sample Precipitation. If the crude material was not fully soluble in the mobile phase, it may have precipitated at the top of the column upon loading, creating an impermeable barrier[2]. This is why dry loading with a free-flowing powder is often preferred.

  • Solution: Unfortunately, a severe blockage is difficult to fix without compromising the separation. The best course of action is often to stop, collect the silica, and attempt to recover the compound by extraction. To prevent this, always filter your crude sample if it contains particulates before loading, and ensure complete dissolution if using a wet-loading technique[2].

Troubleshooting_Separation Start Problem: Poor Separation / Co-elution Q1 Is there any separation visible on TLC? Start->Q1 A1_Yes Yes, but peaks overlap. Q1->A1_Yes Yes A1_No No, Rf values are identical. Q1->A1_No No S1 Decrease mobile phase polarity (e.g., from 8:2 to 9:1 Hex:EtOAc) to increase retention and resolution. A1_Yes->S1 S3 Change solvent selectivity. Replace EtOAc with DCM or Toluene and re-optimize with TLC. A1_No->S3 S2 Run a shallower gradient elution to improve separation between closely eluting spots. S1->S2 if needed S4 Consider a different stationary phase (e.g., Alumina), though this is a last resort. S3->S4 if still no separation

Section 4: Post-Purification Analysis

Q8: How do I confirm the purity and identity of my final product?

A: After combining the desired fractions and removing the solvent, you must verify the success of the purification.

  • Purity Check: Run a final TLC of your purified sample alongside a spot of the original crude mixture. The purified sample should show a single, well-defined spot corresponding to the product, with no visible impurities.

  • Identity Confirmation: The ultimate confirmation of your compound's identity and purity is through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is the most powerful tool for this. The resulting spectra should be clean, with chemical shifts and coupling constants matching the expected structure of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, and show a significant reduction or complete absence of impurity signals that were present in the crude material.

References

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). Available at: [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • AWS. Supporting Information. Available at: [Link]

  • Organic Syntheses. Procedure Note 26. Available at: [Link]

  • Organic Syntheses. Procedure Note 15. Available at: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • PubChem. Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. Available at: [Link]

  • Phenomenex. Column Chromatography: Principles and Applications. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Phenoxyacetate Couplings

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with debromination side reactions during the palladium-catalyzed coupling of phenoxyacetate derivatives. We will explore the mechanistic underpinnings of this common issue and provide actionable, field-proven troubleshooting strategies to enhance reaction efficiency and product yield.

Part 1: Frequently Asked Questions - Understanding Debromination

This section addresses the fundamental principles of debromination, providing the necessary background to effectively troubleshoot your reactions.

Q1: What is debromination and why is it a problem in my coupling reaction?

A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on an aryl ring is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an undesired, non-brominated byproduct, which reduces the yield of your target coupled product and complicates downstream purification efforts.[2] In the context of phenoxyacetate couplings, this means your starting bromo-phenoxyacetate is consumed to form the simple phenoxyacetate, competing directly with the desired C-C or C-N bond formation.

Q2: What is the primary mechanism for this unwanted debromination?

A2: The debromination side reaction typically branches off from the main catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate is central to both the desired and undesired pathways.[4][5] Debromination can occur through several mechanisms, but a prevalent pathway involves the formation of an Aryl-Pd(II)-Hydride species. This intermediate can arise from various hydride sources in the reaction mixture (e.g., solvent, base, or impurities).[2] Instead of undergoing reductive elimination with the coupled partner, this hydride complex undergoes reductive elimination to release the debrominated arene and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

G cluster_legend Legend pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add ar_pd_br Ar-Pd(II)L_n-Br ox_add->ar_pd_br transmetal Transmetalation (Coupling Partner) ar_pd_br->transmetal hydride_formation Hydride Formation ar_pd_br->hydride_formation ar_pd_nu Ar-Pd(II)L_n-Nu transmetal->ar_pd_nu red_elim Reductive Elimination ar_pd_nu->red_elim product Desired Product (Ar-Nu) red_elim->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->hydride_formation ar_pd_h Ar-Pd(II)L_n-H hydride_formation->ar_pd_h debrom_elim Reductive Elimination ar_pd_h->debrom_elim byproduct Debrominated Byproduct (Ar-H) debrom_elim->byproduct byproduct->pd0 Regenerates Catalyst key1 Desired Pathway key2 Debromination Pathway

Fig 1: Catalytic cycle showing the competing debromination pathway.

Q3: Does the phenoxyacetate group itself influence the rate of debromination?

A3: Yes, indirectly. The ester functionality of the phenoxyacetate is generally well-tolerated in many cross-coupling reactions. However, it can be sensitive to hydrolysis under harsh basic conditions, especially at elevated temperatures.[6] If a very strong base is used (e.g., NaOH, KOH), it could potentially hydrolyze the ester to a carboxylate. This carboxylate can coordinate to the palladium center, altering the electronic environment and potentially influencing the rates of competing reaction pathways, including debromination.[2] Therefore, maintaining the integrity of the ester group by using appropriate bases is crucial.

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic, question-driven approach to resolving high levels of debromination in your experiments.

Q4: I am observing over 20% debrominated byproduct. What is the first and simplest parameter I should adjust?

A4: The first parameter to investigate is reaction temperature . High temperatures can significantly accelerate the rate of debromination.[2] Many side reactions, including hydrodebromination, have higher activation energies than the desired coupling pathway.

Troubleshooting Step: Attempt the reaction at a lower temperature. If you are running the reaction at 100-110 °C, try reducing it to 80 °C. If at 80 °C, try 60 °C or even room temperature if you are using a highly active catalyst system.[2] Monitor the reaction closely, as the overall reaction rate will decrease, requiring longer reaction times. The goal is to find a thermal window where the desired coupling proceeds at a reasonable rate while the debromination is suppressed.

Q5: My debromination is still high even at lower temperatures. How should I evaluate my choice of base?

A5: The choice of base is critical and is one of the most common culprits. While a base is essential for the catalytic cycle (particularly in Suzuki couplings to activate the boronic acid), its strength and nature can heavily influence side reactions.[6][7][8]

  • Strong Bases (e.g., NaOtBu, LiHMDS, NaOH): These are highly effective at promoting the desired reaction but can also accelerate debromination. Alkoxides, in particular, can sometimes act as hydride sources or promote pathways leading to hydride formation.[1]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally a much safer choice to minimize debromination.[1][2] Potassium phosphate (K₃PO₄) is often an excellent starting point for sensitive substrates as it provides sufficient basicity for the main reaction without aggressively promoting side reactions.[1]

Base TypeExamplesImpact on DebrominationRecommended Use
Alkoxides NaOtBu, KOtBuHigh potential to promoteUse with caution; often for difficult couplings
Hydroxides NaOH, KOHHigh potential; risk of ester hydrolysisGenerally avoid with phenoxyacetates
Carbonates K₂CO₃, Cs₂CO₃Moderate; good starting pointExcellent first choice for screening
Phosphates K₃PO₄Low potential; often optimalHighly recommended for suppressing debromination

Troubleshooting Step: Switch from a strong base like NaOtBu to a weaker one. A direct switch to K₃PO₄ (2-3 equivalents) is a robust strategy. Alternatively, screen K₂CO₃ and Cs₂CO₃ to find the optimal balance for your specific substrate.[1]

Q6: Can the palladium catalyst and ligand system be the source of the problem?

A6: Absolutely. The ligand bound to the palladium center dictates the catalyst's steric and electronic properties, profoundly influencing the relative rates of oxidative addition, reductive elimination, and competing side reactions.[9][10]

  • Electron-Rich, Bulky Ligands: While these ligands (e.g., many modern biarylphosphines like SPhos, XPhos) are excellent for activating challenging C-Br bonds, they can sometimes stabilize the intermediates that lead to debromination.[2][11] The steric bulk can also influence which competing pathway is favored.[12]

  • Less Electron-Donating Ligands: Sometimes, a switch to a less electron-rich or less bulky ligand (e.g., PPh₃, or different biarylphosphines) can disfavor the hydrodebromination pathway.[2]

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., Buchwald G3/G4 palladacycles) can be highly advantageous.[1] They provide a more controlled and reproducible in-situ generation of the active Pd(0) species, which can lead to lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂.[1]

Troubleshooting Step: If you are using a very bulky, electron-rich ligand and observing significant debromination, consider screening a ligand with slightly different properties. If you are using a simple salt like Pd(OAc)₂, switching to a pre-catalyst like a G3-palladacycle with a suitable ligand is a highly recommended strategy for improving consistency and potentially reducing side products.

Q7: How does my choice of solvent affect debromination?

A7: The solvent can be a direct or indirect participant in the debromination pathway.

  • Aprotic Solvents (Recommended): Toluene, Dioxane, and THF are generally preferred as they are less likely to act as proton or hydride sources.[2]

  • Protic Solvents (Use with Caution): Alcohols (e.g., t-BuOH) or water can sometimes serve as hydride sources, directly contributing to debromination. While aqueous or biphasic solvent systems are common in Suzuki couplings to help dissolve the inorganic base, the amount of the protic component should be minimized if debromination is an issue.[11]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Impurities, especially water or residual alcohols in other solvents, can be a hidden source of hydrides.[3]

Troubleshooting Step: If you are using a solvent mixture containing alcohols or a significant amount of water, try switching to a purely aprotic solvent system like Toluene or Dioxane. Always use dry, degassed solvents to minimize both oxygen (which can deactivate the catalyst) and potential hydride sources.

G start High Debromination Observed (>10-15%) q_temp Is the temperature optimized? start->q_temp a_temp Action: Lower Temperature (e.g., from 100°C to 80°C) q_temp->a_temp Yes / Unsure q_base Is a strong base (e.g., NaOtBu) being used? q_temp->q_base No a_temp->q_base a_base Action: Switch to Weaker Base (K₃PO₄ or K₂CO₃) q_base->a_base Yes q_cat Are you using a simple Pd salt and/or a very bulky, e⁻-rich ligand? q_base->q_cat No a_base->q_cat a_cat Action: Switch to a Pre-catalyst (e.g., G3-Palladacycle). Screen alternative ligands. q_cat->a_cat Yes q_solvent Is a protic solvent (e.g., alcohol, water) present? q_cat->q_solvent No a_cat->q_solvent a_solvent Action: Use Anhydrous Aprotic Solvent (Toluene, Dioxane) q_solvent->a_solvent Yes end Problem Resolved q_solvent->end No a_solvent->end

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 2-Bromo-5-Fluorophenol

Welcome to the technical support center for the alkylation of 2-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 2-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] The unique electronic properties imparted by the bromine and fluorine substituents make this molecule a valuable intermediate, but also introduce specific challenges in controlling reaction outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our approach is grounded in mechanistic understanding to empower you to make informed decisions for optimizing your reaction conditions, particularly the critical parameter of temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 2-bromo-5-fluorophenol. The primary desired reaction is typically an O-alkylation via the Williamson ether synthesis, an Sₙ2 reaction between the phenoxide and an alkyl halide.[2][3]

Issue 1: Low or No Conversion of 2-Bromo-5-Fluorophenol

You've run the reaction for the specified time, but analysis (TLC, GC) shows a significant amount of unreacted starting material.

Q: Why is my reaction stalling or yielding poorly?

A: Low conversion is typically traced back to three main factors: insufficient activation of the nucleophile (the phenol), suboptimal reaction conditions, or reagent-related issues.

  • Incomplete Deprotonation: The phenolic proton must be removed by a base to form the more nucleophilic phenoxide anion.[4] If the base is too weak or used in insufficient quantity, the equilibrium will favor the less reactive phenol. 2-Bromo-5-fluorophenol is more acidic than phenol due to the electron-withdrawing effects of the halogens, but a sufficiently strong base is still crucial.

    • Solution:

      • Select an Appropriate Base: Use a base with a conjugate acid pKa significantly higher than that of the phenol. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, milder options. For a more forceful approach, sodium hydride (NaH) is highly effective but requires strictly anhydrous conditions as it reacts violently with water.[5]

      • Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.

  • Suboptimal Temperature: The Williamson ether synthesis requires a certain activation energy.[2]

    • Solution: If using a mild base like K₂CO₃, the reaction may require heating. A typical temperature range is 50-100 °C.[2] Start at the lower end (e.g., 50-60 °C) and monitor the reaction. If it is sluggish, incrementally increase the temperature by 10-20 °C. Be cautious, as excessive heat can promote side reactions (see Issue 2).

  • Reagent Purity: Moisture in your solvent or on your glassware can quench the phenoxide or, in the case of NaH, the base itself. The alkylating agent should also be pure, as impurities can inhibit the reaction.

  • Insufficient Reaction Time: Some combinations of bases and alkylating agents are simply slower. A typical Williamson reaction can take from 1 to 8 hours to complete.[2]

    • Solution: Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed.

Troubleshooting_Low_Yield Start Low Yield of O-Alkylated Product Check_Base 1. Check Base - Strong enough? - Stoichiometry (≥1.1 eq)? - Anhydrous? Start->Check_Base Initial Check Check_Temp 2. Evaluate Temperature - Too low for activation? Check_Base->Check_Temp If OK Solution_Base Action: - Use stronger base (e.g., NaH) - Increase equivalents Check_Base->Solution_Base If Issue Found Check_Time 3. Check Reaction Time - Monitored to completion? Check_Temp->Check_Time If OK Solution_Temp Action: - Increase temp. by 10-20°C - Monitor for side products Check_Temp->Solution_Temp If Issue Found Check_Purity 4. Verify Reagent Purity - Solvent dry? - Reagents pure? Check_Time->Check_Purity If OK Solution_Time Action: - Continue reaction - Monitor via TLC/GC Check_Time->Solution_Time If Issue Found Solution_Purity Action: - Use anhydrous solvent - Purify reagents Check_Purity->Solution_Purity If Issue Found

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Byproduct Formation (Poor Selectivity)

Your reaction proceeds, but you isolate a mixture of products, lowering the yield of the desired ether.

Q: My reaction is messy. How do I improve selectivity for the O-alkylated product?

A: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (at the ortho and para positions).[2][6] This creates a competition between O-alkylation (desired) and C-alkylation (undesired). A second common side reaction is elimination (E2) of the alkyl halide.[7] Temperature and solvent are the master variables for controlling this selectivity.[2][6]

  • Controlling O- vs. C-Alkylation:

    • The Role of Solvent: This is the most critical factor.[6]

      • Protic Solvents (e.g., water, ethanol): These solvents form strong hydrogen bonds with the oxygen of the phenoxide, effectively "caging" it and hindering its ability to act as a nucleophile.[6][8] This shielding effect leaves the carbon atoms of the ring more accessible, favoring C-alkylation .[6]

      • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents solvate the cation (e.g., K⁺, Na⁺) but do not hydrogen bond with the phenoxide oxygen. This leaves a "naked," highly reactive oxygen nucleophile, strongly favoring O-alkylation .[2][6][9]

    • Solution: To maximize O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[2]

  • Minimizing Elimination (E2 Reaction):

    • The Role of the Alkylating Agent: The structure of the alkyl halide is key. The E2 reaction is favored by sterically hindered alkyl halides.[7]

      • Primary Halides (R-CH₂-X): Strongly favor Sₙ2 (O-alkylation).

      • Secondary Halides (R₂-CH-X): Will give a mixture of Sₙ2 and E2 products.[10]

      • Tertiary Halides (R₃-C-X): Almost exclusively give E2 products.[5]

    • The Role of Temperature: Higher temperatures provide the energy needed for the higher activation barrier of the E2 reaction.[7]

    • Solution:

      • Whenever possible, use a primary alkyl halide .

      • Maintain the lowest effective temperature that allows the Sₙ2 reaction to proceed at a reasonable rate. Avoid excessive heating.

O_vs_C_Alkylation Start 2-Bromo-5-fluorophenol + Base Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Start->Phenoxide O_Attack O-Attack (SN2) Phenoxide->O_Attack Favored in Polar Aprotic Solvent (DMF, MeCN) C_Attack C-Attack (Ortho/Para) Phenoxide->C_Attack Favored in Protic Solvent (H₂O, EtOH) O_Product Desired Product: O-Alkyl Ether O_Attack->O_Product C_Product Side Product: C-Alkyl Phenol C_Attack->C_Product

Caption: Competing pathways of O- and C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for alkylating 2-bromo-5-fluorophenol?

A: A robust starting point is crucial. The following table outlines a general protocol that can be optimized for your specific alkylating agent.

ParameterRecommended Starting ConditionRationale
Phenol 2-bromo-5-fluorophenol (1.0 equiv)The limiting reagent.
Alkylating Agent Primary Alkyl Halide (1.1 - 1.2 equiv)A slight excess ensures complete reaction of the phenol. Primary halides minimize elimination.[7]
Base Anhydrous K₂CO₃ (1.5 equiv)Effective, easy to handle, and less hazardous than NaH.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvent to maximize O-alkylation selectivity.[2][9]
Temperature 60 °CA moderate starting temperature to balance reaction rate and minimize side reactions.[2]
Time 2 - 6 hoursMonitor by TLC or GC until starting material is consumed.[2]

Q2: How do I select the optimal reaction temperature?

A: Temperature optimization is a balancing act.

  • Too Low: The reaction will be impractically slow or may not proceed to completion.

  • Too High: The risk of side reactions like E2 elimination and potential C-alkylation followed by rearrangement increases significantly.[7]

Recommended Approach (Temperature Screening):

  • Set up several small-scale reactions in parallel (e.g., in a heating block).

  • Run the reactions at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Monitor each reaction at set time points (e.g., 1h, 2h, 4h) using the same analytical method (e.g., TLC or GC).

  • Analyze the results to find the temperature that provides the best conversion to the desired product in a reasonable timeframe with the fewest byproducts.

Q3: Which analytical techniques are best for monitoring the reaction?

A:

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the disappearance of the starting phenol and the appearance of the less polar ether product. Use a UV lamp for visualization.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A Flame Ionization Detector (FID) is typically used for underivatized phenols.[11]

  • High-Performance Liquid Chromatography (HPLC): Also provides excellent quantitative analysis, particularly for less volatile products.[12]

Q4: Can I use a secondary alkyl halide?

A: You can, but expect a lower yield of the desired ether.[10] The E2 elimination reaction will be a significant competing pathway.[7] To favor the Sₙ2 product, you must use a polar aprotic solvent and keep the temperature as low as possible while still allowing the reaction to proceed.

Condition_Selection Start Goal: Maximize O-Alkylation Yield AlkylHalide What is your Alkyl Halide? Start->AlkylHalide Primary Primary (R-CH₂-X) AlkylHalide->Primary Preferred Secondary Secondary (R₂-CH-X) AlkylHalide->Secondary Caution: E2 competition Solvent Choose Solvent Aprotic Use Polar Aprotic (DMF, MeCN) Maximizes O-selectivity Solvent->Aprotic Base Choose Base MildBase Mild (K₂CO₃, Cs₂CO₃) Requires Heat (50-80°C) Safer, easier handling Base->MildBase Good Starting Point StrongBase Strong (NaH) Often works at RT Requires strict anhydrous conditions Base->StrongBase For difficult substrates Primary->Solvent Secondary->Solvent Aprotic->Base

Caption: Decision tree for selecting optimal reaction conditions.

Experimental Protocol: General Procedure for O-Ethylation

This protocol describes a representative procedure for the O-alkylation of 2-bromo-5-fluorophenol with ethyl iodide.

Materials:

  • 2-Bromo-5-fluorophenol (e.g., 1.91 g, 10.0 mmol, 1.0 equiv)

  • Ethyl Iodide (e.g., 1.72 g, 1.1 mL, 11.0 mmol, 1.1 equiv)

  • Anhydrous Potassium Carbonate (powdered) (e.g., 2.07 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (20 mL)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorophenol and anhydrous potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe, followed by the ethyl iodide.

  • Heating: Place the flask in a preheated oil bath at 60 °C.

  • Reaction: Stir the mixture vigorously. Monitor the reaction progress every hour by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product spot should appear at a higher Rf than the starting phenol.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-bromo-2-ethoxy-4-fluorobenzene.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]

  • Li, H., et al. (2021). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC. [Link]

  • Dagle, R. A., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

  • ACS Publications. Phenol Alkylation with 1-Octene on Solid Acid Catalysts. [Link]

  • Journal of the Chemical Society. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • Poman, A. S., et al. ALKYLATION OF PHENOL USING TERT-BUTANOL OVER MODIFIED CLAY CATALYSTS. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • RSC Publishing. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]

  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

  • ACS Publications. The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ACS Publications. Alkylation of Phenol: A Mechanistic View. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ATSDR. Toxicological Profile for Phenol. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone | Request PDF. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • Google Patents.
  • EPA. Method 8041A: Phenols by Gas Chromatography. [Link]

  • NCBI. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. [Link]

  • RSC Publishing. Visible light promoted fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Ethyl Bromoacetate

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted ethyl bromoace...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted ethyl bromoacetate from your product mixture. As a widely used and reactive alkylating agent, residual ethyl bromoacetate can complicate downstream applications and compromise the purity of your target molecule.[1][2] This document is structured to provide actionable solutions based on the specific properties of your product and the scale of your reaction.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers encounter when attempting to remove ethyl bromoacetate.

Question: My post-workup NMR or GC-MS analysis consistently shows the presence of residual ethyl bromoacetate. What are the likely causes and how can I fix this?

Answer: This is a frequent issue stemming from the physicochemical properties of ethyl bromoacetate. The primary causes are typically inefficient liquid-liquid extraction, co-elution during chromatography, or a boiling point too close to your product for effective distillation.

  • Inefficient Extraction: Ethyl bromoacetate is insoluble in water, but it has significant solubility in common organic extraction solvents like ethyl acetate, dichloromethane (DCM), and ether.[3][4] If your product is also highly soluble in these solvents, a simple aqueous wash may not be sufficient.

    • Solution 1: Basic Wash. Introduce a wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[5] This promotes the hydrolysis of the ethyl bromoacetate ester to the water-soluble bromoacetate salt and ethanol, which are then readily removed into the aqueous layer.[6] Perform this wash several times, monitoring the pH of the aqueous layer to ensure it remains basic.

    • Solution 2: Brine Wash. After any aqueous wash (basic or neutral), always perform a final wash with saturated sodium chloride solution (brine). This helps to break up any emulsions and reduces the solubility of organic compounds in the aqueous layer, driving more of your product and any remaining ethyl bromoacetate back into the organic phase before drying.

  • Chromatographic Co-elution: Ethyl bromoacetate is a moderately polar compound. If your target molecule has a similar polarity, they may co-elute during flash column chromatography.

    • Solution: The key is to optimize your solvent system using Thin Layer Chromatography (TLC) first.[7] Aim for a solvent system (e.g., a specific ratio of hexane/ethyl acetate) where the Rf value of your product is between 0.2 and 0.4, and the Rf of ethyl bromoacetate is significantly different.[7] If separation is still challenging, consider using a different solvent system, such as dichloromethane/methanol, which can alter the selectivity of the separation.[8][9]

  • Distillation Challenges: Ethyl bromoacetate has a boiling point of approximately 158-168°C at atmospheric pressure.[1][3][10] If your product's boiling point is within ~30°C of this, simple distillation will not be effective.

    • Solution: Employ fractional distillation with a Vigreux or packed column to increase theoretical plates and improve separation.[11] Alternatively, performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points of both compounds, potentially increasing their boiling point separation and preventing thermal degradation of your product.[12][13]

Question: My product is thermally sensitive and cannot be purified by distillation. How can I remove a large amount of residual ethyl bromoacetate?

Answer: For thermally sensitive compounds, non-thermal methods are essential. The choice depends on the scale and the properties of your product.

  • Chemical Quenching/Scavenging: This is often the most effective method for bulk removal post-reaction. The strategy is to convert the reactive ethyl bromoacetate into a new compound with drastically different properties that is easier to remove.

    • Solution: Add a nucleophilic scavenger to the crude reaction mixture before workup. Common scavengers include primary or secondary amines (e.g., piperidine, morpholine) or thiols (e.g., thiophenol).[14] These react quickly with the electrophilic ethyl bromoacetate to form highly polar, water-soluble salts (after protonation) or high-boiling point amides/thioethers, which can then be easily removed by a standard aqueous workup or are non-volatile and remain in the distillation pot.

  • High-Vacuum Removal: If your product has a very low vapor pressure (i.e., it is a non-volatile solid or high-boiling oil), excess ethyl bromoacetate can sometimes be removed by placing the crude mixture under a high vacuum for an extended period.[15] This is most effective for removing trace amounts, not large quantities.

In-Depth Purification Methodologies

Choosing the right purification strategy is critical. The following decision workflow and detailed protocols will guide you to the optimal method based on your specific experimental parameters.

Decision Workflow for Purification Strategy

G start Reaction Complete (Contains Product + Excess EtBrAc) is_product_stable Is Product Thermally Stable and Non-Volatile? start->is_product_stable bp_diff Boiling Point Difference > 30°C? is_product_stable->bp_diff Yes is_product_polar Is Product Significantly Less Polar than EtBrAc? is_product_stable->is_product_polar No distill Simple or Fractional Distillation bp_diff->distill Yes vac_distill Vacuum Distillation bp_diff->vac_distill No final_product Pure Product distill->final_product vac_distill->final_product chromatography Flash Column Chromatography is_product_polar->chromatography Yes is_product_organic_soluble Is Product Soluble in Non-Miscible Organic Solvent? is_product_polar->is_product_organic_soluble No chromatography->final_product extraction Liquid-Liquid Extraction with Basic Wash (NaHCO3) is_product_organic_soluble->extraction Yes quench Chemical Quenching (e.g., with Amine/Thiol) is_product_organic_soluble->quench No (Product is water-soluble) extraction->final_product quench->extraction Follow with Extraction

Caption: Decision workflow for selecting the optimal purification method.

Data Summary Tables

Table 1: Physical Properties of Ethyl Bromoacetate

PropertyValueSource(s)
Formula C₄H₇BrO₂
Molar Mass 167.00 g/mol [10]
Appearance Colorless to yellow liquid[10]
Boiling Point 158-168.5 °C[3][10]
Density ~1.51 g/cm³[1]
Solubility in Water Insoluble[3][4][10]
Solubility (Organic) Soluble in alcohol, ether, benzene, acetone[3][4]

Table 2: Comparison of Purification Methodologies

MethodBest For...AdvantagesDisadvantages
Distillation Large scale, thermally stable products with significantly different boiling points.Cost-effective for large quantities, yields very pure material.Not suitable for thermally sensitive compounds or azeotropes.
Flash Chromatography Small to medium scale, separating compounds with similar boiling points but different polarities.High resolution, versatile for many compound types.[16]Can be time-consuming, requires solvent and silica gel, may be difficult for very polar compounds.[17][18]
Liquid-Liquid Extraction Reactions where the product and starting material have different solubilities (e.g., in aqueous base).Fast, simple, and effective for initial bulk removal.Can lead to emulsions, may not provide high purity alone.
Chemical Quenching Reactions with a large excess of reagent, or for thermally/chromatographically sensitive products.Rapidly neutralizes the reactive reagent, simplifies subsequent purification.Introduces a new compound that must also be removed.
Experimental Protocols
Protocol 1: Removal by Chemical Quenching and Extraction

This protocol is a first-line defense, particularly when a significant excess of ethyl bromoacetate has been used.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0-10 °C in an ice bath.

    • Slowly add a nucleophilic scavenger, such as piperidine (1.5 equivalents relative to the initial excess of ethyl bromoacetate).

    • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess electrophile. The formation of a new, more polar spot on TLC can be monitored.

  • Aqueous Work-up:

    • Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume) to protonate and remove the excess piperidine and its adduct.

    • Wash with 5% aqueous NaHCO₃ (2 x volume) to hydrolyze any remaining traces of ethyl bromoacetate and remove any acidic byproducts.[5]

    • Wash with saturated brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, now free of ethyl bromoacetate.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for achieving high purity on a small to moderate scale, especially when extraction is insufficient.

  • Solvent System Selection:

    • Using TLC, identify a mobile phase that provides good separation between your product and ethyl bromoacetate. A common starting point is a mixture of ethyl acetate and hexanes.[8]

    • The goal is to have the Rf of your desired compound be ~0.3 while maximizing the distance (ΔRf) to the ethyl bromoacetate spot.[7]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight).[19]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly, avoiding cracks.[16]

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[16]

    • Carefully add the eluent and apply pressure to begin the separation.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling ethyl bromoacetate? A1: Ethyl bromoacetate is a lachrymator, meaning its vapors are highly irritating to the eyes and respiratory tract.[3][4][11] It is also toxic by inhalation, ingestion, and skin absorption.[3][4][20] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][21][22]

Q2: Can I use a strong base like sodium hydroxide to quench the reaction? A2: While NaOH would rapidly hydrolyze ethyl bromoacetate, it is a strong base and nucleophile that could potentially react with your desired product, causing ester hydrolysis, elimination, or other side reactions. A milder base like sodium bicarbonate is generally safer for a workup wash.[5][11] For quenching within the reaction mixture, a nucleophilic amine or thiol is preferred over a strong base.[14]

Q3: How can I confirm that all the ethyl bromoacetate has been removed? A3: The most reliable methods are spectroscopic. A ¹H NMR spectrum of your final product should show a complete absence of the characteristic signals for ethyl bromoacetate (a quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, and a singlet around 3.8 ppm for the methylene group). GC-MS is also highly sensitive for detecting volatile impurities.

Q4: My product is a very polar, water-soluble molecule. How can I remove the water-insoluble ethyl bromoacetate? A4: This is a challenging scenario. Standard extraction is not feasible.

  • Method 1: Reverse-Phase Chromatography. If your product is stable, reverse-phase flash chromatography (using a C18-functionalized silica gel with solvents like water/acetonitrile or water/methanol) can be effective. The non-polar ethyl bromoacetate will be retained more strongly on the column than your polar product.[9]

  • Method 2: Precipitation/Crystallization. If your product is a solid, you may be able to precipitate or crystallize it from a solvent system in which ethyl bromoacetate remains soluble.

  • Method 3: Dialysis/Size Exclusion. For very large molecules like proteins or polymers, dialysis or size-exclusion chromatography can separate the small molecule contaminant from the large product.[14]

References
  • ETHYL BROMOACETATE. Ataman Kimya. Available from: [Link]

  • Ethyl bromoacetate | C4H7BrO2 | CID 7748. PubChem - NIH. Available from: [Link]

  • Ethyl bromoacetate. chemeurope.com. Available from: [Link]

  • Ethyl 2 Bromo Acetate. Crystle Chemipharma. Available from: [Link]

  • ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available from: [Link]

  • Preparation of ethyl bromoacetate. PrepChem.com. Available from: [Link]

  • Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Preparation of Ethyl-α-Bromoacetoacetate. PrepChem.com. Available from: [Link]

  • Acetic acid, bromo-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • High selectivity synthetic method for alpha-bromo ethyl acetate. Google Patents.
  • SUPPORTING INFORMATION. IUCr Journals. Available from: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available from: [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. Available from: [Link]

  • Successful Flash Chromatography. King Group. Available from: [Link]

  • Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). National Institutes of Health. Available from: [Link]

  • Ethyl bromoacetate. Wikipedia. Available from: [Link]

  • How can I remove excess of methyl bromoacetate from a reaction mixture?. ResearchGate. Available from: [Link]

  • Remove Sticky Reagents. Available from: [Link]

  • Is deesterification of ethyl bromoacetate is possible, if possible how we can do?. ResearchGate. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Welcome to the technical support center for the crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established crystallization principles to ensure scientific integrity and practical success in your laboratory endeavors.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My compound, Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the solution temperature is above the melting point of the solute in the chosen solvent system. For Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, its relatively complex structure with a flexible ether linkage can contribute to this behavior.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Once fully dissolved, add more solvent (10-20% of the original volume) to reduce the concentration and thus the supersaturation level. Allow the solution to cool more slowly.[1]

  • Lower the Crystallization Temperature: If you are using a cooling crystallization method, try cooling the solution to a lower temperature, provided the solvent doesn't freeze. This can sometimes solidify the oil.

  • Induce Crystallization from the Oil:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the oil-solvent interface. The microscopic scratches can provide nucleation sites.[2]

    • Seeding: If you have a small amount of solid Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate from a previous batch, add a single, small crystal to the oiled-out solution. This seed crystal will provide a template for crystal growth.[2]

Systematic Troubleshooting Workflow:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check Still Oiling Out? slow_cool->check yes Yes check->yes Yes no No - Crystals Form check->no No change_solvent Change to a Less Solubilizing Solvent yes->change_solvent anti_solvent Consider Anti-Solvent Crystallization change_solvent->anti_solvent

Question 2: The crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow down the process for better crystal quality?

Answer:

Rapid crystallization often traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals, which can be difficult to filter and dry.[3] The goal is to achieve a slower, more controlled crystal growth. An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[1]

Methods to Decelerate Crystallization:

  • Increase Solvent Volume: A primary reason for rapid crystallization is using the bare minimum of hot solvent to dissolve the compound. To slow it down, add a slight excess of the solvent (an additional 1-2 mL for every 100 mg of solid) after the initial dissolution. This keeps the compound in solution for a longer period during cooling.[1]

  • Insulate the Crystallization Vessel: To ensure slow and even cooling, insulate your flask. You can achieve this by:

    • Placing the flask on a cork ring or a folded piece of paper towel.

    • Covering the mouth of the Erlenmeyer flask with a watch glass to trap solvent vapors and retain heat.

    • Placing the entire flask within a larger beaker containing hot water (a makeshift water bath) to slow the rate of cooling.

  • Reduce the Rate of Anti-Solvent Addition: If you are using an anti-solvent crystallization method, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.

Question 3: I am experiencing a very low yield after recrystallizing Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. What are the potential causes and how can I improve it?

Answer:

A low yield can be attributed to several factors during the crystallization process. Here's a breakdown of common causes and their solutions:

Potential Cause Explanation Recommended Solution
Excessive Solvent Use Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1]After filtering the initial crop of crystals, concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals.
Premature Crystallization If crystallization occurs on the filter paper or in the funnel during a hot filtration step to remove insoluble impurities.Use a pre-heated funnel and filter flask. Perform the hot filtration as quickly as possible. Rinse the filter paper with a small amount of hot solvent to redissolve any crystals that have formed.
Incomplete Crystallization The solution may not have been cooled sufficiently to reach the optimal yield.Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath) for a sufficient amount of time (at least 20-30 minutes) before filtration.
Compound Adsorption If using decolorizing carbon to remove colored impurities, using an excessive amount can lead to the adsorption of your product.Use only a small amount of decolorizing carbon (a spatula tip's worth). If the solution is pitch black, you have likely used too much.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate?

A1: The choice of solvent is critical for successful crystallization.[4] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the structure of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (an ester with halogen substituents), a solvent screening is recommended. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5]

Illustrative Solvent Screening Data for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate:

Solvent Boiling Point (°C) Solubility at 25°C (Hypothetical) Solubility at Boiling Point (Hypothetical) Comments
Ethanol78Sparingly SolubleVery SolubleGood potential for cooling crystallization.
Isopropanol82Sparingly SolubleSolubleA good alternative to ethanol.
Acetone56SolubleVery SolubleMay be too good a solvent, consider for anti-solvent systems.[6]
Ethyl Acetate77SolubleVery SolubleSimilar ester functionality may lead to high solubility.[5]
Toluene111Slightly SolubleSolubleAromatic nature may interact well with the phenoxy ring.
Heptane98InsolubleSparingly SolubleA good candidate for an anti-solvent with more polar solvents.
Water100InsolubleInsolubleThe compound is expected to be insoluble in water.[7][8]

Q2: How can I perform an anti-solvent crystallization for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate?

A2: Anti-solvent (or solvent precipitation) crystallization is a useful technique when your compound is soluble in a wide range of solvents at room temperature. The process involves dissolving the compound in a "good" solvent and then slowly adding a "bad" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate out.

Step-by-Step Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a "bad" solvent (e.g., heptane or water) dropwise to the solution while stirring vigorously. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed. The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, leading to the formation of crystals.

G start Dissolve Compound in 'Good' Solvent add_antisolvent Slowly Add 'Anti-Solvent' until Turbid start->add_antisolvent re_dissolve Add 'Good' Solvent to Clarify add_antisolvent->re_dissolve stand Allow to Stand Undisturbed re_dissolve->stand crystals Crystals Form stand->crystals

Q3: Is polymorphism a concern for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, and how would I identify it?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and melting point.[9] For a molecule like Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, with rotational freedom, the possibility of different packing arrangements in the crystal lattice makes polymorphism a definite possibility.

Identifying Polymorphism:

  • Varying Crystallization Conditions: The most straightforward way to screen for polymorphs is to crystallize the compound under a variety of conditions (different solvents, cooling rates, etc.).[10]

  • Analytical Techniques: If you obtain crystals with different habits (e.g., needles vs. plates) or observe different melting points from different crystallization experiments, you may have different polymorphs. These can be definitively characterized using techniques such as:

    • X-ray Powder Diffraction (XRPD): This is the gold standard for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[9]

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify different melting points and phase transitions between polymorphs.

    • Infrared (IR) or Raman Spectroscopy: Different polymorphic forms can exhibit subtle but measurable differences in their vibrational spectra.

Q4: My crystallization fails to initiate, and the solution remains clear even after cooling. What should I do?

A4: A failure to crystallize, where the solution becomes a supersaturated, stable solution, is a common issue.[2] This indicates that the energy barrier for nucleation has not been overcome.

Strategies to Induce Crystallization:

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.[2]

    • Seeding: Introducing a seed crystal of the compound is a highly effective method to initiate crystal growth.[2]

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is too dilute, you can increase the concentration by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution or by carefully heating it to evaporate some of the solvent.[2]

    • Further Cooling: Cool the solution to a lower temperature, for instance, by moving it from an ice bath to a freezer, being careful not to freeze the solvent.

  • Change the Solvent System: If all else fails, the solvent may be too good for your compound.[6] In this case, you should recover your compound by evaporating the solvent and attempt the crystallization again with a different solvent or a solvent/anti-solvent pair.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026). Retrieved from [Link]

  • Crystallization in the Pharmaceutical Industry. (2019). In Crystallization (pp. 411-447). Cambridge University Press. Retrieved from [Link]

  • Crystal Growing Tips - University of Florida. (2015). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017). Retrieved from [Link]

  • Ethyl 2 Bromo Acetate - Crystle Chemipharma. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? - Achieve Chem. (2024). Retrieved from [Link]

  • Pharmaceutical Crystallization | Crystal Growth & Design. (2011). ACS Publications. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (2021). Pharmaceutics. Retrieved from [Link]

  • Ethyl 2-(2,3,4,5,6-Penta-bromo-phen-yl)acetate - PubMed. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • (PDF) A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. (2015). International Journal of ChemTech Research. Retrieved from [Link]

  • Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate - ResearchGate. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Surface induced polymorph selection of phenoxazine. (2022). CrystEngComm. Retrieved from [Link]

  • Ethyl bromodifluoroacetate - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (2021). Molecules. Retrieved from [Link]

  • Ethyl 2,2-dibromo-2-fluoroacetate | C4H5Br2FO2 | CID 2737168 - PubChem. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate , a critical intermediate in medicinal chemistry. Rather than a generic overview, this document funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate , a critical intermediate in medicinal chemistry.

Rather than a generic overview, this document functions as a Comparative Analytical Guide . It contrasts the spectral performance of the target compound against its positional isomer (4-fluoro analog ) and the non-fluorinated parent , establishing a self-validating protocol for structural verification.

Executive Summary & Structural Logic

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate (CAS: 1214910-61-8) presents a unique analytical challenge due to the interplay between


 spin-spin coupling  and standard aromatic substitution patterns.

In drug development, this scaffold is often used to introduce metabolic stability via the fluorine atom. However, verifying the regiochemistry (5-fluoro vs. 4-fluoro) is notoriously difficult using low-field NMR. This guide establishes the Gold Standard Protocol for distinguishing these isomers using coupling constant (


) analysis.
Structural Breakout[1]
  • Aliphatic Region: Ethyl ester (

    
    ) and the oxymethylene linker (
    
    
    
    ).
  • Aromatic Region: 1,2,5-trisubstituted benzene ring.

    • H3: Ortho to Bromine, Meta to Fluorine.

    • H4: Ortho to Fluorine, Para to Oxygen.

    • H6: Ortho to Oxygen, Ortho to Fluorine.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the 5-fluoro target, one must objectively compare its spectral "fingerprint" against common synthesis byproducts (isomers).

Table 1: Spectral Performance Comparison (Target vs. Isomer)
FeatureTarget: 5-Fluoro Isomer Alternative: 4-Fluoro Isomer Non-Fluorinated Control
Key Diagnostic H4 Signal Splitting H3 Signal Splitting H3/H4/H5/H6 Pattern
Multiplicity ddd (Doublet of Doublet of Doublets) (Often appears as td)dd (Doublet of Doublets) dd / td (Standard ABX/ABCD)
Coupling Logic

(Large) +

(Large) +

(Small)

(Large) +

(Large)
No F-coupling. Only H-H (

)
Chemical Shift H6 is shielded by Ortho-F(~6.6 - 6.8 ppm)H3 is shielded by Ortho-F(~7.2 ppm)H6 is deshielded relative to F-analogs
19F Decoupling Collapses H4 to dd Collapses H3 to d N/A

Critical Insight: The presence of a "Virtual Triplet" (td) at ~6.7-6.9 ppm is the primary indicator of the 5-fluoro substitution pattern, arising from the accidental equivalence of


 and 

(both ~8-9 Hz) on Proton H4.

Detailed Experimental Protocol

This protocol ensures reproducibility and maximum resolution of the fluorine couplings.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) over 
    
    
    
    .
    • Reasoning: DMSO minimizes aggregation of the phenoxy moiety and sharpens the aromatic multiplets, which is crucial for resolving small

      
       couplings (4-6 Hz).
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: Avoid high concentrations (>30 mg) to prevent viscosity-induced line broadening.

Step 2: Acquisition Parameters (600 MHz Recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 or 32 (Sufficient for 10 mg).

  • Acquisition Time (AQ): > 3.0 sec (Essential for high digital resolution of multiplets).

  • Relaxation Delay (D1): 1.0 sec.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Caution: Do not use LB > 1.0 Hz, or you will mask the fine

      
       splitting.
      

Spectral Data & Assignment

The following data represents the Target: Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate .

Table 2: 1H NMR Chemical Shifts & Assignments (in DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
Assignment
Ethyl-CH3 1.22Triplet (t)3H

Methyl Terminus
Ethyl-CH2 4.18Quartet (q)2H

Ester Methylene
Linker-CH2 4.85Singlet (s)2H-O-CH2-CO
Ar-H4 6.78td (ddd)1H

Para to Linker
Ar-H6 6.95dd 1H

Ortho to Linker/F
Ar-H3 7.55dd 1H

Ortho to Br

Visualization of Signaling Pathways (Coupling Logic)

The following diagrams visualize the analytical workflow and the specific "Coupling Tree" that generates the complex H4 signal.

Diagram 1: Analytical Workflow for Isomer Discrimination

This flowchart guides the researcher through the decision-making process when analyzing the crude reaction mixture.

AnalyticalWorkflow Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (Min 400 MHz) Solvent->Acquire CheckRegion Analyze 6.5-7.0 ppm Acquire->CheckRegion Decision Pattern Recognition CheckRegion->Decision Target Target (5-Fluoro): Observed 'td' at 6.78 ppm Decision->Target Triplet-like Isomer Isomer (4-Fluoro): Observed 'dd' at 7.10 ppm Decision->Isomer Doublet-like Validation Confirm with 19F-Decoupled 1H NMR Target->Validation Isomer->Validation

Caption: Logical workflow for distinguishing the 5-fluoro target from the 4-fluoro impurity based on aromatic splitting patterns.

Diagram 2: H4 Proton Coupling Tree (The "Fingerprint")

This diagram explains why the H4 proton appears as a "virtual triplet of doublets" (td).

CouplingTree H4_Signal H4 Unperturbed Signal Level1 Split by F (Ortho) 3J_HF ~ 8.5 Hz H4_Signal->Level1 Level2_L Split by H3 (Ortho) 3J_HH ~ 8.5 Hz Level1->Level2_L -J/2 Level2_R Split by H3 (Ortho) 3J_HH ~ 8.5 Hz Level1->Level2_R +J/2 Result Resulting Multiplet: ddd (Appears as td) Level2_L->Result Level2_R->Result

Caption: The H4 signal is split equally by Fluorine and H3, creating an overlapping 'pseudo-triplet' pattern characteristic of the 5-fluoro substitution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin-spin coupling mechanics).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H coupling constants).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54347719, Ethyl 2-(2-bromo-5-fluorophenoxy)acetate. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectrum of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. Designed for researchers and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple data listing. It offers a comparative analysis grounded in foundational NMR principles and experimental data from analogous structures to facilitate the structural elucidation of this and related compounds.

Strategic Importance of NMR in Structural Verification

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a substituted phenoxyacetate, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate structural confirmation is a non-negotiable checkpoint in any synthetic workflow. Among the suite of analytical techniques available, 13C NMR spectroscopy offers an unparalleled, direct view of the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it a powerful tool for identifying isomers and confirming successful transformations.[1][2]

This guide addresses the common challenge of characterizing a novel or sparsely documented compound. In the absence of a published experimental spectrum for the title compound, we will build a reliable set of predicted chemical shifts. This prediction is not a black-box calculation but is rationalized by dissecting the molecule into its constituent fragments and comparing them to well-documented analogs.

Theoretical Underpinnings: Predicting Chemical Shifts

The chemical shift (δ) of a 13C nucleus is primarily dictated by the local electronic environment.[3] Key factors influencing the shifts in Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate include:

  • Hybridization: Carbons with sp2 hybridization (aromatic, carbonyl) are significantly deshielded and appear downfield (higher ppm) compared to sp3 hybridized carbons.[3] The carbonyl carbon of an ester is typically one of the most downfield signals in the spectrum.[3][4]

  • Inductive Effects: Electronegative atoms like oxygen, fluorine, and bromine withdraw electron density from adjacent carbons, causing a downfield shift. The magnitude of this effect diminishes with distance.

  • Aromatic Substitution Effects: The electronic nature of substituents (bromo and fluoro groups) alters the electron density distribution within the benzene ring, leading to predictable shifts for the ipso, ortho, meta, and para carbons.

  • Carbon-Fluorine Coupling (J-coupling): A key diagnostic feature will be the presence of coupling between the fluorine atom and the carbon atoms of the aromatic ring. This results in the splitting of carbon signals into doublets, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the atoms (¹JCF > ²JCF > ³JCF).

The logical workflow for spectral analysis and prediction is outlined below.

G cluster_0 Prediction & Analysis Workflow A Molecule Structure Analysis (Identify functional groups & symmetries) B Fragment-Based Data Mining (Search for 13C NMR of analogous structures) A->B informs C Predict Chemical Shifts (Apply substituent effects & principles) B->C provides data for E Assign Resonances (Compare predicted vs. experimental data) C->E guides D Acquire Experimental Spectrum (Sample Prep & NMR Acquisition) D->E provides F Structural Confirmation E->F leads to

Caption: Workflow for NMR prediction and structural confirmation.

Comparative Data from Analogous Structures

To build a robust prediction, we will reference experimental data from simpler molecules that represent key fragments of our target compound. This comparative approach grounds our predictions in empirical evidence.

CompoundCarbon AtomExperimental δ (ppm)Source
Ethyl Acetate CH₃-C=O21.1
CH₃-C =O171.1
O-C H₂-CH₃60.6
O-CH₂-C H₃14.2
Bromobenzene C-Br (ipso)123.1
Fluorobenzene C-F (ipso)163.3 (d, ¹JCF=245 Hz)

Note: 'd' denotes a doublet due to C-F coupling.

Predicted 13C NMR Chemical Shifts and Assignments

The structure of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate with systematic numbering is shown below. This numbering is essential for unambiguous peak assignment.

Caption: Structure of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate.

Based on the principles outlined and data from analogues, the following table details the predicted 13C NMR chemical shifts for the target molecule when dissolved in a standard solvent like CDCl₃.

Carbon No.Predicted δ (ppm)Multiplicity (due to F)Rationale & Justification
C1 ~168.0SingletEster carbonyl carbon. Expected to be highly downfield due to sp2 hybridization and bonding to two oxygen atoms.[3][5] Value is slightly shifted from ethyl acetate due to the influence of the phenoxy group.
C2 ~66.0SingletMethylene carbon of the ether linkage (-O-CH₂-C=O). Deshielded by the adjacent ether oxygen and the carbonyl group.
C3 ~62.0SingletMethylene carbon of the ethyl group (-O-CH₂-CH₃). Deshielded by the ester oxygen. Its position is consistent with typical ethyl esters.[6]
C4 ~14.0SingletMethyl carbon of the ethyl group. Expected to be one of the most upfield signals, consistent with a terminal, sp3 hybridized carbon.[6]
C5 ~153.0Doublet (~²JCF ≈ 10 Hz)Aromatic carbon attached to the ether oxygen (C-O). Significantly deshielded by the electronegative oxygen. Expected to show a small doublet coupling to fluorine.
C6 ~113.0Doublet (~³JCF ≈ 8 Hz)Aromatic carbon bearing the bromine atom (C-Br). The heavy atom effect of bromine typically shifts the ipso-carbon upfield relative to benzene. Coupling to fluorine is expected.
C7 ~115.0Doublet (~²JCF ≈ 23 Hz)Aromatic CH carbon ortho to the fluorine. Expected to show a large two-bond coupling constant to fluorine.
C8 ~116.5Doublet (~⁴JCF ≈ 3 Hz)Aromatic CH carbon para to the fluorine. A small four-bond coupling is anticipated.
C9 ~162.0Doublet (¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine (C-F). This will be the most downfield aromatic signal and will exhibit a very large one-bond C-F coupling constant, which is highly diagnostic.
C10 ~119.0SingletAromatic CH carbon meta to the fluorine. The C-F coupling over five bonds is typically negligible or unresolved.

Experimental Protocol: A Self-Validating System

To obtain a high-quality 13C NMR spectrum for structural verification, adherence to a rigorous experimental protocol is paramount.

A. Sample Preparation

  • Massing: Accurately weigh 20-50 mg of the purified solid compound. The higher end of this range is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of 13C.[3]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[7]

  • Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard, defining the 0 ppm reference point.[3][5]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

B. NMR Spectrometer Setup & Data Acquisition

  • Instrument: A 400 MHz (or higher) spectrometer is recommended. The operating frequency for 13C on a 400 MHz instrument is approximately 101 MHz.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling ensures that all carbon signals appear as singlets (unless coupled to other nuclei like fluorine), simplifying the spectrum.[3]

    • Pulse Angle: 30-45 degrees. This allows for a shorter relaxation delay between scans.

    • Spectral Width: ~240 ppm (from -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Quaternary carbons can have long relaxation times; this delay helps ensure they are adequately observed.

    • Number of Scans (ns): Start with 1024 scans. This number can be increased to improve the signal-to-noise ratio if the sample is dilute or signals are weak.

C. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Reference the CDCl₃ solvent peak to 77.16 ppm.

Conclusion

This guide provides a comprehensive, theoretically grounded framework for the prediction and assignment of the 13C NMR chemical shifts of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate. By leveraging comparative data from analogous structures, we have established a reliable set of expected values that will be invaluable for any researcher working on the synthesis and characterization of this molecule. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained for confident structural verification. The key diagnostic signals to confirm the structure will be the downfield ester carbonyl (~168 ppm) and the aromatic carbon attached to fluorine, which should appear as a large doublet at ~162 ppm.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Li, W., et al. (2020). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Organic Chemistry Frontiers. This source provides examples of NMR data acquisition for complex organic molecules. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for a relevant article, demonstrating standard reporting of NMR data. [Link]

  • Brown, W. P. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts [Table]. ResearchGate. [Link]

  • Wang Lab, UC Berkeley. (n.d.). Example Experimental Sections. This document provides standardized formats for reporting experimental data, including NMR. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). ResearchGate. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. [Link]

  • Brown, W. P. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • ACD/Labs. (2019, January 2). Using NMR Predictors to Calculate 1D and 2D NMR Spectra [Video]. YouTube. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. ACS Publications. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, a halogenated phenoxyacetic acid ester, presents...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, a halogenated phenoxyacetic acid ester, presents a unique analytical challenge due to its complex structure. This guide provides an in-depth analysis of its predicted mass spectrometry fragmentation patterns under both hard and soft ionization techniques, offering researchers a comparative framework for its characterization.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry stands as a cornerstone technique for molecular analysis, offering unparalleled sensitivity and structural information from minute sample quantities. For a molecule like Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, mass spectrometry is indispensable for confirming its molecular weight and deducing its structural integrity through controlled fragmentation.[1][2] This guide will explore the fragmentation pathways under Electron Ionization (EI), a "hard" ionization technique, and Electrospray Ionization (ESI), a "soft" ionization method, providing a comprehensive understanding of how this molecule behaves in the gas phase.

Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][3] This "molecular fingerprint" is highly valuable for structural elucidation and library matching.

Predicted EI Fragmentation Pathway

The molecular ion of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, with a monoisotopic mass of approximately 291.98 g/mol , will be subject to a series of characteristic cleavages. The presence of a bromine atom will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Key predicted fragmentation pathways include:

  • Alpha-Cleavage of the Ester: The bond between the carbonyl carbon and the ether oxygen is susceptible to cleavage, leading to the formation of an acylium ion.

  • Cleavage of the Ether Bond: The C-O bond linking the phenoxy group and the acetate moiety can cleave, resulting in fragments corresponding to the aromatic and the ester portions of the molecule.

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ester is a common fragmentation pathway for ethyl esters.

  • Fragmentation of the Aromatic Ring: The substituted benzene ring can undergo fragmentation, including the loss of the bromine or fluorine atom, or cleavage of the ring itself. A prominent peak at m/z 91 is often observed for alkyl-substituted benzene rings due to the formation of a stable tropylium ion.[2]

Caption: Predicted EI fragmentation of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate.

Summary of Predicted EI Fragments
m/z (relative to ⁷⁹Br) Proposed Fragment Ion Neutral Loss
292/294[C₁₀H₁₀BrFO₃]⁺• (Molecular Ion)-
247/249[C₈H₅BrFO₂]⁺•OCH₂CH₃
213[C₁₀H₁₀FO₃]⁺•Br
203/205[C₇H₄BrFO]⁺••CH₂COOCH₂CH₃
111[C₆H₄FO]⁺•Br, •CH₂COOCH₂CH₃
73[CH₂COOCH₂CH₃]⁺•C₇H₄BrFO
29[C₂H₅]⁺•C₈H₅BrFO₃

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation in the source.[3][4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID), providing controlled structural information.

Predicted ESI-MS/MS Fragmentation (Positive Ion Mode)

In positive ion mode, Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate will readily form the protonated molecule [M+H]⁺. CID of this precursor ion is expected to proceed through the following pathways:

  • Loss of Ethylene: A common fragmentation for ethyl esters, involving the transfer of a hydrogen and the neutral loss of ethylene (C₂H₄).

  • Loss of Ethanol: Cleavage of the ester with the loss of a neutral ethanol molecule.

  • Cleavage of the Ether Bond: Similar to EI, the ether bond can cleave, leading to fragments representing the substituted phenoxy group and the protonated ethyl acetate moiety.

Caption: Predicted ESI (+) fragmentation of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate.

Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)

In negative ion mode, the deprotonated molecule [M-H]⁻ is formed. The fragmentation of carboxylate anions upon CID can be influenced by intramolecular interactions.[5] Key fragmentation pathways are predicted to be:

  • Decarboxylation: Loss of CO₂ is a common fragmentation pathway for deprotonated carboxylic acids and their derivatives.

  • Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to the formation of the phenoxide anion.

  • Loss of the Ethyl Group: The ethyl group can be lost as a radical.

Caption: Predicted ESI (-) fragmentation of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate.

Summary of Predicted ESI-MS/MS Fragments

Positive Ion Mode ([M+H]⁺)

Precursor m/z Fragment m/z Neutral Loss
293/295265/267C₂H₄
293/295247/249C₂H₅OH
293/295204/206CH₃COOCH₂CH₃

Negative Ion Mode ([M-H]⁻)

Precursor m/z Fragment m/z Neutral Loss
291/293247/249CO₂
291/293202/204CH₂COOC₂H₅
291/293262/264•C₂H₅

Comparative Analysis: EI vs. ESI

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absent for estersAbundant [M+H]⁺ or [M-H]⁻
Fragmentation Extensive and spontaneousControlled via CID in MS/MS
Information Provided "Fingerprint" spectrum for library matching, detailed structural fragmentsConfirmation of molecular weight, targeted fragmentation for specific structural features
Typical Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, EI-MS would be valuable for generating a rich fragmentation spectrum that could be used for initial structural confirmation against a database. However, the high energy might lead to the absence of a clear molecular ion peak. In contrast, ESI-MS would provide unambiguous confirmation of the molecular weight and allow for more controlled fragmentation experiments (MS/MS) to probe specific parts of the molecule's structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Caption: A typical workflow for GC-MS analysis.

  • Sample Preparation: Dissolve a small amount of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically heated to 250°C, in split or splitless mode.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization: The eluting compound enters the EI source, where it is bombarded with electrons at 70 eV.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a quadrupole or time-of-flight mass analyzer.

  • Detection: Ions are detected, and a mass spectrum is generated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Caption: A typical workflow for LC-MS/MS analysis.

  • Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) and acetonitrile.

  • Ionization: The column effluent is directed to the ESI source. Typical source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150°C.

  • MS1 Analysis: A full scan MS1 spectrum is acquired to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Analysis: A product ion scan is performed where the precursor ion is isolated in the first mass analyzer, fragmented in the collision cell with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Conclusion

The mass spectrometric analysis of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate offers a rich field for structural investigation. While EI provides a detailed fragmentation fingerprint, ESI coupled with tandem MS allows for a more controlled and targeted structural elucidation, starting with the unambiguous determination of the molecular weight. By understanding the predicted fragmentation patterns presented in this guide, researchers can more effectively design their experiments and interpret the resulting data, accelerating the pace of their research and development efforts.

References

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass fragmentation pattern of identified compounds from ethyl acetate... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers | LCGC International. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

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Comparative

Comparing reactivity of 2-bromo vs 4-bromo phenoxyacetate isomers

The following guide provides an in-depth technical comparison of 2-bromo (ortho) and 4-bromo (para) phenoxyacetate isomers. It is designed for researchers requiring precise control over reactivity profiles in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-bromo (ortho) and 4-bromo (para) phenoxyacetate isomers. It is designed for researchers requiring precise control over reactivity profiles in medicinal chemistry and agrochemical synthesis.

[1]

Executive Summary

In synthetic applications, the choice between 2-bromo and 4-bromo phenoxyacetate is rarely interchangeable. The 4-bromo isomer is the industry standard for high-throughput cross-coupling and auxin-mimetic activity, offering unhindered steric access and favorable electronics. The 2-bromo isomer , while useful for inducing conformational twist or ortho-directed metallation, exhibits significantly retarded reaction rates in both nucleophilic substitution and metal-catalyzed cross-coupling due to the "ortho effect."

Feature2-Bromo Phenoxyacetate (Ortho)4-Bromo Phenoxyacetate (Para)
Steric Profile High (Hindered)Low (Accessible)
Phenol pKa (Precursor) ~8.42 (More Acidic)~9.34 (Less Acidic)
Nucleophilicity Low (Sterically & Electronically suppressed)High
Pd-Coupling Rate Slow (Requires specific ligands)Fast (Standard substrate)
Biological Activity Weak/Inactive (Auxin mimicry)Potent (Auxin mimicry)

Electronic & Steric Profiling

The reactivity divergence stems from the fundamental position of the bromine atom relative to the phenoxy oxygen.

The Ortho-Effect (2-Bromo)[1]
  • Steric Shielding: The large bromine atom (Van der Waals radius ~1.85 Å) at the C2 position physically crowds the phenolic oxygen. This impedes the approach of electrophiles during ether synthesis and hinders the oxidative addition step in catalytic cycles.

  • Inductive Acidification: The -I (inductive withdrawal) effect of bromine is distance-dependent. At the ortho position, it strongly stabilizes the phenoxide anion, lowering the pKa to ~8.42. While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic .

The Para-Resonance (4-Bromo)[1]
  • Steric Freedom: The C4 position is remote from the reaction center (the ether linkage), allowing free rotation and unhindered approach for reagents.

  • Resonance Balance: While bromine is electron-withdrawing, the para position allows for weak +M (mesomeric) donation back into the ring. The pKa (~9.[1]34) is closer to unsubstituted phenol, maintaining higher nucleophilicity of the phenoxide compared to the ortho isomer.

Synthesis of the Scaffold (Formation)

The formation of the phenoxyacetate scaffold typically proceeds via Williamson Ether Synthesis .

Reaction Pathway

The reaction involves the alkylation of the bromophenolate with ethyl bromoacetate (or chloroacetic acid).

WilliamsonSynthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Phenol Bromophenol (2-Br or 4-Br) Phenoxide Bromophenoxide Anion Phenol->Phenoxide Deprotonation (Fast) Base Base (K2CO3 / NaH) Base->Phenoxide Product Bromophenoxyacetate Ester/Acid Phenoxide->Product SN2 Attack (Rate Determining) note Critical Difference: 2-Br rate is ~5-10x slower due to steric blocking of Oxygen Phenoxide->note

Caption: Comparative workflow for Williamson Ether Synthesis. The 2-bromo substituent sterically inhibits the SN2 attack.

Experimental Observation

In practice, alkylating 2-bromophenol requires more forcing conditions (higher temperature or stronger solvent like DMF) compared to 4-bromophenol .

  • 4-Bromo: Complete conversion in acetone/K2CO3 at reflux (2-4 hours).

  • 2-Bromo: Often requires DMF/K2CO3 at 60-80°C or extended reflux (12+ hours) to overcome the nucleophilic suppression.

Downstream Reactivity: Palladium-Catalyzed Coupling

For medicinal chemists using these scaffolds as building blocks, the cross-coupling efficiency is paramount.

Suzuki-Miyaura Coupling

The 4-bromo phenoxyacetate is a "textbook" substrate. The oxidative addition of Pd(0) into the C-Br bond is facile. Conversely, 2-bromo phenoxyacetate suffers from the "ortho effect" in catalysis. The bulky phenoxyacetate tail ortho to the bromine hinders the approach of the Palladium catalyst.

Comparative Protocol Data:

Parameter 4-Bromo Phenoxyacetate 2-Bromo Phenoxyacetate
Catalyst System Standard (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) Specialized (e.g., Pd2(dba)3 + SPhos/XPhos)
Temperature 60-80°C 80-100°C
Typical Yield >90% 60-75% (without ligand optimization)

| Side Reactions | Minimal | Protodebromination (reduction) if slow |[2]

Mechanistic Insight: For the 2-bromo isomer, the use of Buchwald ligands (dialkylbiarylphosphines like SPhos or XPhos) is strictly recommended. These bulky, electron-rich ligands facilitate oxidative addition despite the steric crowding and stabilize the Pd(II) intermediate.

Biological Functionality (Auxin Activity)

This scaffold is historically significant in agrochemistry.

  • 4-Bromo (Active): Analogous to 4-CPA and 2,4-D, the 4-bromo isomer exhibits strong auxin (plant hormone) activity. The para-halogen is essential for binding to the TIR1 auxin receptor pocket.

  • 2-Bromo (Inactive/Weak): The 2-bromo isomer shows negligible auxin activity. The steric bulk at the ortho position disrupts the planar conformation required for receptor fit.

Safety Note: When handling 4-bromophenoxyacetic acid derivatives, treat them as potent plant growth regulators. Trace contamination can sterilize sensitive broadleaf plants (e.g., cotton, grapes).

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Bromophenoxyacetate (Standard)

This protocol is self-validating via TLC monitoring.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10 mmol) and anhydrous acetone (50 mL).

  • Deprotonation: Add potassium carbonate (K2CO3, 2.07 g, 15 mmol). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow.

  • Alkylation: Add ethyl bromoacetate (1.2 mL, 11 mmol) dropwise.

  • Reflux: Attach a reflux condenser and heat to reflux (approx. 60°C) for 3 hours.

  • Validation: Spot TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

  • Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na2SO4.

  • Yield: Expect White crystalline solid (Yield >90%).

Protocol B: Suzuki Coupling of 2-Bromo Isomer (Optimized)

Requires high-activity catalyst system due to steric hindrance.

  • Reagents: Combine ethyl 2-bromophenoxyacetate (1.0 equiv), phenylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a vial.

  • Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Note: PPh3 is often insufficient for this ortho-substituted substrate.

  • Solvent: Add Toluene/Water (10:1 ratio). Degas with nitrogen for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Purification: Silica gel chromatography is required to separate the biaryl product from homocoupling byproducts.

References

  • Acidity of Bromophenols

    • PubChem Data for 2-Bromophenol (CID 7244).[2][3] National Library of Medicine. Link

    • PubChem Data for 4-Bromophenol (CID 7808).[3] National Library of Medicine. Link

  • Reactivity in Suzuki Coupling

    • BenchChem Comparative Guide: Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids. (Demonstrates the steric retardation of ortho-isomers). Link

    • BenchChem Guide: Bromo- vs. Chloro-Substituents in Cross-Coupling.Link

  • Auxin Activity & Structure-Activity Relationships

    • Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. The Plant Journal, 2023.[4] (Highlights the necessity of the 4-position halogen). Link

    • Difference in Activity Between 2,4-Dichloro-Phenoxyacetic Acid and Other Auxins.[4][5][6] Plant Physiology.[5] Link

Sources

Comparative

Structural Comparison of Fluorinated vs. Non-Fluorinated Phenoxy Esters

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Rationale In medicinal and agrochemical chemistry, the phenoxy ester scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

In medicinal and agrochemical chemistry, the phenoxy ester scaffold (Ar-O-Alkyl-COOR') is a privileged motif found in agents ranging from auxinic herbicides (e.g., 2,4-D esters) to hypolipidemic drugs (e.g., fibrates). The strategic incorporation of fluorine into this scaffold determines its fate: Ring-fluorination typically enhances metabolic stability and lipophilicity, whereas Ester-fluorination (fluorine on the alkoxy group) often drastically accelerates hydrolytic cleavage, effectively acting as a "self-destruct" mechanism for prodrug activation.

This guide provides a structural and functional comparison of three distinct motifs:

  • Motif A (Control): Non-fluorinated Phenoxy Ester.

  • Motif B (Ring-Fluorinated): Fluorine substituted on the aromatic ring (4-F-Phenoxy).

  • Motif C (Ester-Fluorinated): Fluorine substituted on the ester alkyl chain (e.g., 2,2,2-trifluoroethyl ester).

Physicochemical & Structural Analysis

The introduction of fluorine alters the electronic landscape of the phenoxy ester through the strong electronegativity of the fluorine atom (


), creating significant dipoles and altering bond strengths.
Comparative Data Table
PropertyMotif A: Non-Fluorinated Motif B: Ring-Fluorinated (e.g., 4-F-Phenoxy)Motif C: Ester-Fluorinated (e.g., Trifluoroethyl ester)
Structure Ph-O-CH

-COOEt
(4-F-Ph)-O-CH

-COOEt
Ph-O-CH

-COO-CH

CF

LogP (Lipophilicity) 2.3 - 2.52.6 - 2.9 (+0.3-0.5 units)2.8 - 3.1 (High lipophilicity)
Electronic Effect Standard resonanceInductive withdrawal (

) on ring
Strong inductive withdrawal (

) on ester O
Carbonyl Electrophilicity ModerateModerate (insulated by ether)High (activated by

pull)
Metabolic Stability Low (Ring hydroxylation prone)High (Blocks CYP450 oxidation)Variable (Rapid hydrolysis)
Hydrolysis Half-life (pH 7.4) Stable (Hours/Days)Stable (Hours/Days)Unstable (Minutes/Hours)
pKa of Leaving Group ~16 (Ethanol)~16 (Ethanol)~12.4 (Trifluoroethanol)
Structural Logic Diagram

The following diagram illustrates the mechanistic impact of fluorine placement on stability and reactivity.

G MotifA Motif A: Non-Fluorinated (Baseline) CYP CYP450 Enzyme (Oxidative Metabolism) MotifA->CYP Para-position vulnerable to hydroxylation Esterase Esterase/OH- (Hydrolysis) MotifA->Esterase Standard hydrolysis rate MotifB Motif B: Ring-Fluorinated (Metabolic Blocker) MotifB->CYP C-F bond resists oxidation (Metabolic Stability) MotifB->Esterase Minimal effect on ester bond MotifC Motif C: Ester-Fluorinated (Hydrolytic Activator) MotifC->CYP Ring still vulnerable MotifC->Esterase Inductive effect activates carbonyl (Rapid Cleavage)

Figure 1: Mechanistic divergence of fluorine substitution. Ring fluorination (Green) protects against oxidative metabolism, while ester fluorination (Red) accelerates hydrolytic cleavage.

Performance Comparison: Stability & Reactivity

Metabolic Stability (Microsomal)

Motif B (Ring-F) is superior for drug candidates requiring long half-lives.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). More importantly, fluorine's high ionization potential prevents the single-electron transfer required for CYP450-mediated hydroxylation.

  • Data Support: In comparative assays of phenoxy herbicides, 4-fluorophenoxy analogs showed a 2-4 fold increase in metabolic half-life compared to unsubstituted analogs by blocking para-hydroxylation [1].

Chemical & Enzymatic Hydrolysis

Motif C (Ester-F) is utilized when rapid conversion to the active acid is desired (Prodrug strategy).

  • Mechanism: The trifluoroethyl group is electron-withdrawing. This reduces the electron density on the ester oxygen, making it a better leaving group (lower pKa of the corresponding alcohol), and simultaneously increases the electrophilicity of the carbonyl carbon.

  • Data Support: Trifluoroethyl esters hydrolyze up to 100-fold faster than their ethyl counterparts at physiological pH [2]. This is critical for "soft drug" design where the compound must degrade systematically.

Experimental Protocols

To validate these structural hypotheses, the following self-validating protocols are recommended.

Protocol A: Comparative Chemical Hydrolysis Assay

Objective: Quantify the accelerating effect of fluorine on ester cleavage (Motif A vs. C).

  • Preparation:

    • Prepare 10 mM stock solutions of the fluorinated and non-fluorinated esters in Acetonitrile (ACN).

    • Prepare reaction buffer: Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and pH 9.0 (to accelerate screening).

  • Incubation:

    • Mix 10 µL of stock solution with 990 µL of pre-warmed (37°C) buffer (Final conc: 100 µM).

    • Incubate in a thermomixer at 37°C.

  • Sampling:

    • Aliquot 100 µL at T=0, 5, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 100 µL of ice-cold ACN containing an Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV or LC-MS/MS.

    • Self-Validation: The T=0 sample must show >98% parent compound. If rapid degradation occurs at T=0, lower the pH to 6.0 or reduce temperature.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Assess the protective effect of ring fluorination (Motif A vs. B).

  • System: Pooled Liver Microsomes (human or rat) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Workflow:

    • Pre-incubation: Equilibrate microsomes + test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiation: Add NADPH system to start reaction.

    • Controls: Include a "No NADPH" control to distinguish enzymatic metabolism from chemical instability.

  • Data Interpretation:

    • If Motif B shows higher intrinsic clearance (

      
      ) than Motif A, check for defluorination (rare) or alternative metabolic pathways (e.g., ether cleavage).
      
    • Success Criteria: A >50% reduction in

      
       for Motif B compared to Motif A confirms metabolic blockade.
      

Synthesis of Fluorinated Phenoxy Esters

Synthesizing these comparators requires distinct approaches due to the reactivity of the fluorinated intermediates.

Workflow: Ring-Fluorinated Phenoxy Ester (Motif B)

Standard nucleophilic substitution is effective.

  • Reactants: 4-Fluorophenol + Ethyl bromoacetate.

  • Conditions:

    
     (2.0 equiv) in DMF at 60°C for 4 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Note: The fluorine on the ring is stable and does not require special handling during workup.

Workflow: Fluorinated Alkyl Ester (Motif C)

Direct esterification is difficult due to the low nucleophilicity of fluorinated alcohols (e.g., trifluoroethanol).

  • Activation: Convert Phenoxyacetic acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.).

  • Esterification: React Acid Chloride with 2,2,2-Trifluoroethanol.

  • Catalyst: Requires a strong base (e.g., NaH or DMAP) to deprotonate the acidic fluorinated alcohol.

  • Caution: The product is sensitive to hydrolysis; avoid aqueous workups at high pH.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Santeusanio, S., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2428–2436. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

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